S-Ginsenoside Rg3
Description
Overview and Significance in Contemporary Research
S-Ginsenoside Rg3, a specific stereoisomer of Ginsenoside Rg3, holds considerable significance in contemporary research due to its broad spectrum of biological activities. biosynth.com It is a naturally occurring phytochemical that has been investigated for numerous pharmacological effects, including anti-cancer, neuroprotective, anti-inflammatory, antioxidant, and cardiovascular-protective properties. spandidos-publications.comalzdiscovery.orgselleckchem.com
The anti-cancer potential of this compound is a major area of investigation. biosynth.comcaymanchem.com Research indicates that its mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cancer cell proliferation and metastasis, and suppressing angiogenesis, which is the formation of new blood vessels that tumors need to grow. spandidos-publications.comcaymanchem.compatsnap.com Studies have explored its effects on various cancer models, including gastric, lung, liver, and colorectal cancer. spandidos-publications.comalzdiscovery.orgnih.govmiloa.eu
In the field of neuroscience, this compound is studied for its neuroprotective effects. alzdiscovery.orgpatsnap.com Research suggests it may help attenuate neuroinflammation and oxidative stress. alzdiscovery.orglktlabs.com For instance, studies in animal models have shown that it can decrease the expression of pro-inflammatory mediators in the hippocampus. alzdiscovery.orglktlabs.com Its potential to modulate ion channels and neuroinflammatory responses is also an active area of research. patsnap.comnih.gov
Table 1: Selected Research Findings on the Biological Activities of this compound
| Research Area | Observed Effects in Academic Studies | Key Mechanisms Investigated |
|---|---|---|
| Oncology | Inhibition of tumor angiogenesis; induction of apoptosis; inhibition of cancer cell proliferation and migration. spandidos-publications.comcaymanchem.compatsnap.com | Downregulation of VEGF; activation of caspases; regulation of PI3K/AKT and PTEN signaling pathways. patsnap.comnih.govlktlabs.com |
| Neuroscience | Neuroprotection; attenuation of neuroinflammation; improvement of learning and memory deficits in animal models. alzdiscovery.orgselleckchem.comlktlabs.com | Reduction of oxidative stress; decreased expression of TNF-α, IL-1β, and COX-2; modulation of ion channels. patsnap.comlktlabs.comnih.gov |
| Inflammation | Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6). patsnap.comlktlabs.comfrontiersin.org | Suppression of the NF-κB signaling pathway. patsnap.comfrontiersin.org |
| Antioxidant Activity | Decreased oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes (e.g., catalase, SOD). lktlabs.comfrontiersin.org | Enhancement of endogenous antioxidant enzyme systems. patsnap.comlktlabs.com |
| Cardiovascular | Mediation of endothelium-dependent relaxation. wisdomlib.org | Involvement of potassium channels. wisdomlib.org |
Stereochemical Considerations and Epimerism of Ginsenoside Rg3
The pharmacological activity of Ginsenoside Rg3 is intricately linked to its specific three-dimensional structure. The general structure of a ginsenoside consists of a hydrophobic, four-ring steroid-like backbone (aglycone) attached to hydrophilic sugar moieties. nih.gov A key structural feature of Ginsenoside Rg3 is the presence of a chiral center at the 20th carbon (C-20) of its side chain. nih.govresearchgate.net
This chirality means that Ginsenoside Rg3 exists as two distinct stereoisomers, also known as epimers: 20(S)-Ginsenoside Rg3 (S-Rg3) and 20(R)-Ginsenoside Rg3 (R-Rg3). nih.govnih.gov The designation (S) and (R) refers to the spatial arrangement of the substituents around the C-20 chiral center, specifically the orientation of the hydroxyl (-OH) group. nih.govnih.gov The process of steaming fresh ginseng to produce red ginseng results in the loss of a sugar moiety at the C-20 position, leading to the formation of Rg3, with the 20(S) epimer typically being the major form produced. nih.govresearchgate.net
This difference in stereochemistry is not trivial; it leads to stereoselective biological activities, meaning the two epimers can interact differently with biological targets like enzymes and receptors, resulting in varied pharmacological effects. nih.gov For example, research on ion channels has shown that 20(S)-Rg3 can inhibit certain voltage-dependent Ca2+, K+, and Na+ channel currents, while 20(R)-Rg3 does not show the same effect, suggesting the hydroxyl group of the S-epimer is more favorably aligned for interaction with the channel. nih.gov Conversely, some studies report that the 20(R)-Rg3 epimer may exhibit stronger antioxidant or immune-promoting effects than the 20(S) form. researchgate.net This stereospecificity underscores the importance of distinguishing between the epimers in academic research to accurately understand their structure-activity relationships. nih.govnih.gov
Table 2: Comparison of Ginsenoside Rg3 Epimers
| Feature | 20(S)-Ginsenoside Rg3 | 20(R)-Ginsenoside Rg3 |
|---|---|---|
| Abbreviation | S-Rg3 | R-Rg3 |
| Structural Difference | Refers to the specific spatial orientation (Sinister) of the hydroxyl group at the C-20 chiral center. nih.govnih.gov | Refers to the opposite spatial orientation (Rectus) of the hydroxyl group at the C-20 chiral center. nih.govnih.gov |
| Formation | The major epimer produced during the steaming process of ginseng. nih.gov | Can be formed during processing, but more complex procedures may be needed for its specific production. nih.gov |
| Activity Profile | Exhibits stereoselective activity; for example, has been shown to inhibit certain voltage-gated ion channels more effectively than the R-epimer. nih.govnih.gov | Exhibits stereoselective activity; some studies report stronger antioxidant or immunomodulatory effects compared to the S-epimer. nih.govresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C42H72O13 |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 |
InChI Key |
RWXIFXNRCLMQCD-URZSDEFGSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of Ginsenoside Rg3
Natural Biosynthetic Pathways of Ginsenosides (B1230088)
Ginsenosides, the primary active components of ginseng, are structurally diverse glycosylated tetracyclic terpenes. kaist.ac.kr Their biosynthesis is a complex process involving numerous enzymatic steps, beginning with common upstream metabolic pathways and culminating in the formation of specific ginsenosides like Rg3.
Upstream Metabolic Pathways
The journey to S-Ginsenoside Rg3 begins with the synthesis of its triterpenoid (B12794562) backbone. This process originates from two primary pathways for the formation of the universal isoprene (B109036) unit precursor, isopentenyl pyrophosphate (IPP): the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.gov While both pathways contribute, the cytosolic MVA pathway is the predominant source for ginsenoside biosynthesis. nih.gov
The MVA pathway starts with the condensation of three acetyl-CoA units to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A key enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonate. nih.gov Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP. nih.gov
IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are then used to form farnesyl pyrophosphate (FPP). nih.gov The condensation of two FPP molecules leads to the formation of squalene (B77637), which is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). nih.gov This 2,3-oxidosqualene is the final common precursor for the synthesis of the diverse triterpenoid skeletons, including the dammarane-type backbone of ginsenosides. nih.gov
The first committed step in ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene by dammarenediol-II synthase (DDS) to produce the tetracyclic dammarane (B1241002) backbone. nih.gov This backbone is then hydroxylated by cytochrome P450 enzymes, such as protopanaxadiol (B1677965) synthase (PPDS) and protopanaxatriol (B1242838) synthase (PPTS), to form protopanaxadiol (PPD) and protopanaxatriol (PPT), the two main aglycone skeletons for dammarane-type ginsenosides. nih.gov this compound belongs to the PPD group. kaist.ac.kr
Enzymatic Steps in Ginsenoside Rg3 Formation
The final and most diverse stage of ginsenoside biosynthesis is the glycosylation of the PPD aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar moieties from activated sugar donors, like UDP-glucose, to the aglycone, creating the various ginsenosides. researchgate.net
UGTs are crucial for the synthesis of this compound. kaist.ac.krnih.gov Research has identified specific UGTs from Panax ginseng that are involved in this process. One such enzyme, PgUGT74AE2, transfers a glucose molecule to the C3 hydroxyl group of PPD to form ginsenoside Rh2. kaist.ac.krnih.gov Subsequently, another UGT, PgUGT94Q2, glycosylates the C3 position of Rh2 by adding another glucose molecule, resulting in the formation of this compound. kaist.ac.krnih.gov These enzymes exhibit high specificity for their substrates and play a pivotal role in the stepwise assembly of the sugar chains on the ginsenoside scaffold. kaist.ac.krnih.govnih.gov
This compound can be formed through the glycosylation of ginsenoside Rh2, as described above. kaist.ac.krnih.gov Additionally, it can be produced from the more abundant ginsenoside Rd through deglycosylation. nih.gov This conversion involves the removal of a glucose moiety from the C-20 position of ginsenoside Rd. nih.gov This process can occur naturally within the plant or can be achieved through various biotechnological methods.
Biotechnological Approaches for Enhanced Production
Due to the low natural abundance of this compound in ginseng, significant research has focused on developing biotechnological methods to increase its yield. acs.org These approaches offer more efficient and sustainable alternatives to extraction from plant sources.
Microbial Biotransformation and Fermentation Strategies
Microbial biotransformation is a prominent strategy for producing this compound. nih.gov This method utilizes microorganisms that possess specific enzymes, such as β-glucosidases, capable of converting major ginsenosides into the less common this compound. nih.govmdpi.com
For instance, endophytic bacteria isolated from Panax ginseng have demonstrated the ability to convert ginsenoside Rb1 to ginsenoside Rd, and subsequently to this compound. nih.gov One study identified an endophytic bacterium, Flavobacterium sp. GE 32, which can perform this conversion. nih.gov Another study screened endophytic bacteria and found that a strain of Leifsonia sp., G05, could convert ginsenoside Rb2 to this compound via the intermediate ginsenoside Rd, achieving a conversion rate of 98% after 9 hours of fermentation. researchgate.net Similarly, Microbacterium sp. GS514 has also been shown to effectively transform ginsenoside Rb1 or Rd into Rg3. researchgate.net
Fermentation using various microbial strains, including probiotics like Lactobacillus plantarum, has also been explored to increase the content of minor ginsenosides such as Rg3. mdpi.comnih.gov These microorganisms can hydrolyze the sugar moieties of major ginsenosides, leading to an accumulation of their deglycosylated, and often more bioactive, forms. mdpi.com
Furthermore, metabolic engineering of yeast, such as Saccharomyces cerevisiae, has emerged as a powerful tool for the de novo production of this compound. kaist.ac.krfrontiersin.org By introducing the genes for the key enzymes in the ginsenoside biosynthetic pathway, including dammarenediol-II synthase, protopanaxadiol synthase, and the specific UGTs (PgUGT74AE2 and PgUGT94Q2), researchers have successfully engineered yeast strains capable of producing this compound from simple carbon sources. kaist.ac.krnih.gov One study reported the production of 254.07 mg/L of this compound in a shaking flask culture of engineered yeast. frontiersin.org These synthetic biology approaches hold great promise for the large-scale and cost-effective production of this valuable compound. frontiersin.orgresearchgate.net
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Pathway |
|---|---|---|
| Dammarenediol-II synthase (DDS) | Cyclizes 2,3-oxidosqualene to dammarenediol-II | Natural Biosynthesis |
| Protopanaxadiol synthase (PPDS) | Hydroxylates the dammarane skeleton to form protopanaxadiol (PPD) | Natural Biosynthesis |
| UDP-Glycosyltransferase (PgUGT74AE2) | Transfers glucose to the C3-OH of PPD to form Ginsenoside Rh2 | Natural Biosynthesis |
| UDP-Glycosyltransferase (PgUGT94Q2) | Transfers glucose to the C3-OH of Ginsenoside Rh2 to form this compound | Natural Biosynthesis |
| β-glucosidase | Hydrolyzes glycosidic bonds, converting major ginsenosides to minor ones | Microbial Biotransformation |
Table 2: Microbial Strains Used in this compound Production
| Microbial Strain | Method | Precursor Ginsenoside(s) | Reference |
|---|---|---|---|
| Flavobacterium sp. GE 32 | Biotransformation | Ginsenoside Rb1 | nih.gov |
| Leifsonia sp. G05 | Biotransformation | Ginsenoside Rb2 | researchgate.net |
| Microbacterium sp. GS514 | Biotransformation | Ginsenoside Rb1, Rd | researchgate.net |
| Agrobacterium sp. PDA-2 | Fermentation | Not specified | acs.org |
| Saccharomyces cerevisiae (engineered) | Fermentation (de novo synthesis) | Glucose | kaist.ac.krfrontiersin.org |
| Lactococcus lactis (recombinant) | Bioconversion | Major ginsenosides | nih.gov |
Genetic Engineering for Improved Yields in Plant Chassis
The low natural abundance of this compound in Panax species has driven researchers to explore genetic engineering as a powerful tool to enhance its production directly within plant systems. By manipulating the expression of key genes in the ginsenoside biosynthetic pathway, significant improvements in Rg3 accumulation have been achieved. These strategies primarily focus on using the native Panax ginseng plant or its derived tissues, such as hairy root cultures, as the production chassis.
The core genetic engineering approaches involve two main strategies: the overexpression of rate-limiting enzymes or crucial biosynthetic genes to push metabolic flux towards Rg3, and the downregulation or knockout of genes in competing pathways to prevent the diversion of essential precursors.
Overexpression of Key Biosynthetic Genes
More targeted approaches focus on the later steps of the pathway. A UDP-glycosyltransferase from Panax quinquefolius, Pq3-O-UGT2, has been identified as a key enzyme that catalyzes the glycosylation of ginsenoside Rh2 to form Rg3. nih.gov Multi-modular strategies that combine the overexpression of genes like squalene epoxidase (SE) and Pq3-O-UGT2 in a P. ginseng chassis have been developed to synergistically enhance Rg3 accumulation. researchgate.net
Blocking Competing Metabolic Pathways with CRISPR/Cas9
A revolutionary approach to increasing the yield of specific ginsenosides involves the use of CRISPR/Cas9 gene-editing technology to block competing metabolic pathways. The biosynthesis of ginsenosides branches into two main types: protopanaxadiol (PPD)-type, which includes Rg3, and protopanaxatriol (PPT)-type. Both are derived from the common precursor, protopanaxadiol (PPD). The enzyme protopanaxadiol 6-hydroxylase (CYP716A53v2) converts PPD into PPT, thus diverting the precursor away from Rg3 synthesis. nih.govresearchgate.net
By using CRISPR/Cas9 to create targeted mutations and knock out the gene encoding this enzyme in P. ginseng, researchers have successfully blocked the PPT branch of the pathway. nih.govresearchgate.net This strategic knockout prevents the conversion of PPD to PPT, leading to a significant redirection of the metabolic flux towards the PPD-type ginsenoside pathway. As a result, these engineered P. ginseng lines show a complete depletion of PPT-type ginsenosides and a corresponding increase in the accumulation of PPD-type ginsenosides, including the valuable this compound. nih.gov This precision-engineering approach demonstrates a highly effective method for remodeling the saponin (B1150181) composition in the native plant chassis. nih.govresearchgate.net
Hairy Root Cultures as a Production Chassis
Agrobacterium rhizogenes-mediated transformation is frequently used to induce hairy root cultures in P. ginseng. researchgate.net These cultures represent a stable and rapidly growing plant-based system for producing ginsenosides. researchgate.netmdpi.com Transgenic hairy roots can be engineered by overexpressing specific genes to enhance the production of desired compounds. For example, overexpressing an α-L-rhamnosidase gene in P. ginseng hairy roots selectively increased the accumulation of ginsenoside Rg1. nih.gov While this study focused on Rg1, the same principle is applied to enhance other specific ginsenosides like Rg3 by introducing the relevant biosynthetic genes. The use of hairy root bioreactors allows for contained, large-scale production, independent of geographical and climatic constraints. researchgate.net
Research Findings on Genetic Engineering for this compound
The following tables summarize key research findings on the genetic engineering of plant chassis to improve the yield of this compound and related PPD-type ginsenosides.
Table 1: Gene Overexpression Strategies in Panax Species
| Gene Target | Engineering Strategy | Chassis | Outcome | Reference |
| Farnesyl diphosphate (B83284) synthase (PgFPS) | Overexpression | P. ginseng hairy roots | 2.4-fold increase in total ginsenoside content | nih.gov |
| Squalene synthase (PgSS1) | Overexpression | P. ginseng | Enhanced accumulation of dammarane-type ginsenosides | nih.gov |
| Squalene epoxidase (SE) & Pq3-O-UGT2 | Combined overexpression & pathway engineering | P. ginseng chassis | Enhanced accumulation of ginsenoside Rg3 | researchgate.net |
| α-L-rhamnosidase (BbRha) | Overexpression | P. ginseng hairy roots | 2.2-fold increase in Ginsenoside Rg1 (demonstrates principle) | nih.gov |
Table 2: Gene Knockout/Knockdown Strategies in Panax Species
| Gene Target | Engineering Strategy | Chassis | Outcome | Reference |
| Protopanaxadiol 6-hydroxylase (PPT synthase, CYP716A53v2) | CRISPR/Cas9-mediated knockout | P. ginseng roots | Complete depletion of PPT-type ginsenosides; increased accumulation of PPD-type ginsenosides | nih.govresearchgate.net |
| CYP716A53v2 | CRISPR/Cas9-mediated knockdown | P. ginseng chassis | Blocked branched pathway, enhancing accumulation of ginsenoside Rg3 | researchgate.net |
Preclinical Pharmacokinetics and Metabolism of Ginsenoside Rg3
Absorption and Distribution in Animal Models
The absorption of Ginsenoside Rg3 following oral administration in animal models is generally found to be poor and occurs at a slow rate. nih.gov Studies in rats have demonstrated that after oral ingestion, Ginsenoside Rg3 is detectable in plasma, but its concentration is significantly lower compared to intravenous administration, indicating limited absorption from the gastrointestinal tract. researchgate.net The peak plasma concentration (Cmax) of ginsenoside Rg3 is often much higher than its metabolite, ginsenoside Rh2, suggesting that Rg3 itself is a major compound present in vivo. nih.gov
In a comparative study in rats, the absorption of Ginsenoside Rg3 was found to be better in normal rats compared to those bearing Walker 256 tumors. nih.gov This suggests that the physiological state of the animal can influence the absorption of this compound. nih.gov The distribution of Ginsenoside Rg3 and its metabolites has been observed in various tissues, although specific details on tissue concentration levels are not extensively documented in all studies. The low aqueous solubility and poor permeability of Ginsenoside Rg3 contribute to its slow oral absorption and short half-life, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug. researchgate.net
| Animal Model | Route of Administration | Key Findings on Absorption and Distribution |
| Rat | Oral | Poor and slow absorption phase. nih.gov |
| Rat | Oral | Higher absorption in normal rats compared to tumor-bearing rats. nih.gov |
| Rat | Intravenous & Intragastric | The compound is distributed and metabolized, with stereoselective differences observed. nih.gov |
| Mouse | Oral | Antibiotic-induced alterations in gut microbiota can significantly decrease the systemic exposure to Ginsenoside Rg3. mdpi.com |
Metabolic Pathways and Metabolites in Animal Models
The deglycosylation of Ginsenoside Rg3, which involves the removal of sugar moieties, is a key metabolic step. semanticscholar.org This process is largely mediated by intestinal microbiota. researchgate.netresearchgate.net When administered orally, Ginsenoside Rg3 is metabolized by intestinal bacteria, which hydrolyze the glycosidic bonds. researchgate.net Specifically, the ginsenoside is converted to ginsenoside Rh2 through the cleavage of a glucose molecule. nih.gov This biotransformation is crucial as the resulting metabolites often exhibit different or enhanced biological activities. nih.gov Studies have shown that certain bacteria, such as Bacteroides, Microbacterium, and Rhodanobacter, are primarily responsible for the cleavage of the glycosidic linkage at the C-20 position to generate ginsenoside Rg3 from larger ginsenosides (B1230088). mdpi.com The process can continue further, leading to the formation of the aglycone protopanaxadiol (B1677965) (PPD). researchgate.net The acidic environment of the stomach can also contribute to the hydrolysis of ginsenosides, with studies showing that ginsenoside Rb2 can be hydrolyzed to 20(R, S)-ginsenoside Rg3 in an acidic solution similar to gastric juice. jst.go.jpnih.gov
The metabolic cascade of Ginsenoside Rg3 results in the formation of significant active metabolites, most notably Ginsenoside Rh2 and Protopanaxadiol (PPD). nih.govresearchgate.net Following oral administration of Ginsenoside Rg3 in rats, both Rg3 and its metabolite Rh2 can be detected in the plasma. nih.gov The conversion of Rg3 to Rh2 occurs through deglycosylation, and Rh2 can be further metabolized to PPD. researchgate.netnih.govnih.gov These metabolites are considered to be responsible for some of the enhanced anticancer activities observed with processed ginseng. nih.gov For instance, both 20(S)-ginsenoside Rg3 and its metabolite 20(S)-ginsenoside Rh2 have demonstrated potent cytotoxic effects against tumor cell lines. jst.go.jp The metabolic pathway can be summarized as the successive degradation of Ginsenoside Rg3 into Ginsenoside Rh2 and then into PPD within the gastrointestinal tract. nih.gov
| Parent Compound | Metabolic Process | Key Metabolite(s) | Significance |
| Ginsenoside Rg3 | Deglycosylation by intestinal microbiota | Ginsenoside Rh2 | Possesses potent anticancer activities. nih.gov |
| Ginsenoside Rh2 | Further deglycosylation | Protopanaxadiol (PPD) | The final aglycone metabolite with observed biological activities. jst.go.jp |
Stereoselective Pharmacokinetics in Animal Models
Ginsenoside Rg3 exists as two stereoisomers, 20(S)-Ginsenoside Rg3 and 20(R)-Ginsenoside Rg3, which exhibit different pharmacokinetic profiles. nih.gov Studies in rats have revealed significant stereoselective differences in their absorption, metabolism, and disposition. nih.govnih.gov
After oral administration of a fermented ginseng extract to rats, the plasma concentrations and area under the curve (AUC) values for the 20(S) epimers of both Ginsenoside Rg3 and its metabolite Ginsenoside Rh2 were found to be significantly higher than those of the 20(R) epimers. nih.gov This indicates that the 20(S) form is more readily absorbed or has a slower clearance rate than the 20(R) form. nih.gov
Furthermore, a study involving intravenous and intragastric administration of the individual epimers to rats showed that 20(R)-Ginsenoside Rg3 can undergo a unidirectional chiral inversion to 20(S)-Ginsenoside Rg3. nih.gov However, the reverse chiral inversion from the 20(S) to the 20(R) form was not observed. nih.gov Both epimers are deglycosylated to their corresponding chiral metabolites, Rh2 and PPD, but to different extents. nih.gov The transformation of 20(S)-ginsenoside Rg3 to 20(S)-ginsenoside Rh2 or 20(S)-protopanaxadiol is much more rapid and extensive compared to the conversion of the 20(R) epimer. jst.go.jp
| Epimer | Pharmacokinetic Characteristics in Animal Models |
| 20(S)-Ginsenoside Rg3 | Exhibits significantly higher plasma concentrations and AUC values compared to the 20(R) epimer. nih.gov Is rapidly metabolized to 20(S)-Ginsenoside Rh2 and 20(S)-Protopanaxadiol. jst.go.jp |
| 20(R)-Ginsenoside Rg3 | Shows lower plasma concentrations and AUC values. nih.gov Undergoes unidirectional chiral inversion to 20(S)-Ginsenoside Rg3 in rats. nih.gov Its metabolism to 20(R)-Ginsenoside Rh2 and 20(R)-Protopanaxadiol is slower. jst.go.jp |
Structure Activity Relationship Sar Studies of Ginsenoside Rg3
Influence of Stereoisomerism on Biological Activity
Ginsenoside Rg3 naturally exists as two stereoisomers, 20(S)-Ginsenoside Rg3 and 20(R)-Ginsenoside Rg3, which differ in the spatial orientation of the hydroxyl group at the C-20 carbon. spandidos-publications.comresearchgate.net This seemingly subtle difference in chirality has profound implications for their biological activities, with each epimer exhibiting distinct pharmacological profiles.
Scientific investigations have consistently demonstrated that the 20(S) and 20(R) epimers of ginsenoside Rg3 possess differential bioactivities. The 20(S) form often exhibits more potent effects in certain cellular and physiological contexts, while the 20(R) form may excel in others.
For instance, in the context of neuroprotection, 20(S)-Ginsenoside Rg3 has been shown to be a more potent inhibitor of voltage-dependent Na(+) channel currents compared to its 20(R) counterpart. nih.gov This stereoselectivity is attributed to the tighter hydrophobic packing near the chiral center in the 20(S) isomer, allowing for a more favorable interaction with the ion channel's receptor region. nih.gov Similarly, 20(S)-Ginsenoside Rg3 demonstrates superior anti-inflammatory properties, showing a more significant reduction in the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-induced microglial cells than the 20(R) epimer. mdpi.comnih.gov
Conversely, 20(R)-Ginsenoside Rg3 has been reported to have a more pronounced anti-fatigue effect. mdpi.com Furthermore, in the context of immune response, 20(R)-Rg3 effectively activates natural killer (NK) cells, an effect not observed with the 20(S)-isomer. nih.gov Some studies also suggest that 20(R)-Rg3 possesses stronger antioxidant activity in certain cell types. nih.gov
The differential activities of the two stereoisomers are further highlighted in their effects on vascular smooth muscle cells (VSMCs). While both epimers can inhibit the proliferation of VSMCs induced by advanced glycation end products (AGEs), 20(S)-Rg3 demonstrates a more potent effect. nih.gov This is linked to its stronger activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov
Table 1: Comparative Biological Activities of 20(S)- and 20(R)-Ginsenoside Rg3
| Biological Activity | 20(S)-Ginsenoside Rg3 | 20(R)-Ginsenoside Rg3 | References |
|---|---|---|---|
| Neuroprotection (Na+ Channel Inhibition) | More potent inhibitor | Less potent | nih.gov |
| Anti-inflammatory (NO, TNF-α, IL-6 reduction) | More significant reduction | Less significant reduction | mdpi.comnih.gov |
| PPARγ Activation | More potent activator | Less potent activator | nih.gov |
| VSMC Proliferation Inhibition | More potent inhibitor | Less potent inhibitor | nih.gov |
| Anti-fatigue | Less studied for this effect | Reported to have anti-fatigue effects | mdpi.com |
| NK Cell Activation | No effect | Effective activator | nih.gov |
| Antioxidant Activity | Cell-type specific effects | Reported to have stronger activity in some cells | nih.gov |
Impact of Glycosylation Patterns on Efficacy
The number and position of sugar moieties attached to the ginsenoside aglycone are critical determinants of its pharmacological activity. techscience.com Ginsenoside Rg3, with its two glucose units at the C-3 position, is considered a minor ginsenoside and is often formed through the deglycosylation of major ginsenosides (B1230088) like Rb1 during processing, such as steaming. spandidos-publications.comnih.gov
The process of deglycosylation generally leads to an increase in the biological activity of ginsenosides. This is because the removal of bulky sugar groups enhances the molecule's membrane permeability and ability to interact with cellular targets. nih.gov For example, the metabolites of Rg3, such as ginsenoside Rh2 and protopanaxadiol (B1677965) (PPD), which have fewer or no sugar moieties, often exhibit more potent anti-tumor activities than Rg3 itself. nih.gov
The position of the sugar chains is also crucial. For ginsenosides to inhibit Na+/K+-ATPase activity, a key mechanism in their cardiac effects, the sugar moieties should ideally be attached only at the C-3 position. nih.gov The presence of a sugar at the C-6 or C-20 position can significantly diminish or abolish this inhibitory potency. nih.gov This highlights the specific structural requirements for interaction with certain biological targets. The deglycosylation at the C-20 position is a key step in the metabolic activation of many protopanaxadiol-type ginsenosides. techscience.com
Key Structural Features Modulating Pharmacological Effects
Beyond stereoisomerism and glycosylation, other structural features of the ginsenoside Rg3 molecule play a pivotal role in modulating its pharmacological effects. The tetracyclic triterpenoid (B12794562) core, a dammarane-type skeleton, provides the foundational structure for its biological activity. spandidos-publications.comnih.gov
Furthermore, the presence of hydroxyl groups and their specific locations on the steroid-like structure are important for the molecule's interactions. These groups can form hydrogen bonds with amino acid residues in target proteins, contributing to the binding affinity and specificity. nih.gov The nature of the aglycone itself, in this case, protopanaxadiol, dictates the general class of activities, with different aglycones like protopanaxatriol (B1242838) or oleanolic acid leading to different pharmacological profiles. nih.gov The double bond in the side chain of some rare ginsenosides has also been shown to enhance anti-inflammatory activity. mdpi.comnih.gov
Molecular Mechanisms of Action in Preclinical Models
Antineoplastic Mechanisms in In Vitro and In Vivo Models
The compound S-Ginsenoside Rg3, a steroidal saponin (B1150181) extracted from Panax ginseng, has demonstrated significant antineoplastic properties in a variety of preclinical cancer models. spandidos-publications.comnih.govnih.gov Its anticancer effects are attributed to a multifaceted mechanism of action that includes the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and suppression of tumor-associated angiogenesis. spandidos-publications.comkoreascience.kr Research conducted in both cell culture (in vitro) and animal models (in vivo) has elucidated the key molecular pathways that this compound modulates to exert its tumor-suppressive functions. nih.govhep.com.cn These activities have been observed across a range of cancer types, including but not limited to, lung, breast, prostate, colorectal, and gallbladder cancers. spandidos-publications.comnih.govnih.govnih.gov
This compound has been shown to inhibit the proliferation of various cancer cell lines in a time- and dose-dependent manner. spandidos-publications.comnih.gov This inhibitory effect is often associated with the induction of cell cycle arrest, preventing cancer cells from progressing through the phases required for division. nih.gov For instance, in the androgen-insensitive prostate cancer cell line PC3, this compound was found to induce cell cycle arrest at the G0/G1 phase, thereby halting the transition to the S phase where DNA synthesis occurs. nih.gov This effect was linked to an increase in intracellular reactive oxygen species (ROS). nih.gov Similarly, in breast cancer cells, this compound suppressed viability and the ability to form colonies. nih.gov The compound also demonstrates inhibitory effects on melanoma and osteosarcoma cell growth by modulating signaling pathways such as ERK, Akt, and Wnt/β-catenin. hep.com.cn
Table 1: Effects of this compound on Cellular Proliferation in Preclinical Cancer Models
| Cancer Type | Cell Line / Model | Key Findings | Reference |
|---|---|---|---|
| Prostate Cancer | PC3 | Inhibited cell proliferation by inducing G0/G1 cell cycle arrest via ROS accumulation. | nih.gov |
| Breast Cancer | MDA-MB-231, other | Inhibited cell viability and clonogenicity; suppressed breast cancer stem-like phenotypes. | nih.govnih.gov |
| Gallbladder Cancer | NOZ, GBC-SD | Suppressed cell survival in a concentration-dependent manner; induced G0/G1 arrest. | dovepress.comnih.gov |
| Lung Cancer | A549 | Inhibited proliferation by regulating the Hedgehog (Hh) signaling pathway. | researchgate.net |
| Colorectal Cancer | HCT116, CT26 | Increased the proportion of cells in the G0/G1 phase. | nih.gov |
| Prostate Cancer | LNCaP, PC3 | Inhibited proliferation, with EC50 values of 14.1 µM and 8.4 µM, respectively. | researchgate.net |
A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. spandidos-publications.comkoreascience.kr This process is crucial for eliminating malignant cells without inducing an inflammatory response. This compound triggers apoptosis through multiple, interconnected signaling pathways, primarily involving the activation of caspases and modulation of mitochondrial functions. spandidos-publications.comfrontiersin.org
The caspase family of proteases are central executioners of apoptosis. This compound has been consistently shown to activate this pathway in various cancer cells. spandidos-publications.comfrontiersin.org The process often involves the activation of both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). spandidos-publications.comnih.gov In human breast cancer cells (MDA-MB-231), treatment with Rg3 led to the proteolytic cleavage of caspase-3. nih.gov Similarly, in human ovarian cancer cells (HO-8910), 20(S)-ginsenoside Rg3-induced apoptosis was found to be dependent on the activation of caspase-3 and caspase-9. spandidos-publications.com The activation of these caspases leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological changes of apoptosis. nih.gov
Table 2: Caspase Activation by this compound in Cancer Cells
| Cancer Type | Cell Line / Model | Activated Caspases | Reference |
|---|---|---|---|
| Ovarian Cancer | HO-8910 | Caspase-3, Caspase-9 | spandidos-publications.com |
| Breast Cancer | MDA-MB-231 | Caspase-3 | nih.gov |
| Gallbladder Cancer | NOZ, GBC-SD | Activation of the mitochondrial-mediated intrinsic caspase pathway. | nih.gov |
| Non-small cell lung cancer | Mouse xenograft model | Caspase-3, Caspase-8, Caspase-9 | nih.gov |
| Colorectal Cancer | HCT116 cells | Activation of the Akt/Bax/caspase-3 pathway. | nih.gov |
The mitochondrial, or intrinsic, pathway of apoptosis is a critical target of this compound. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). This compound has been shown to increase the ratio of Bax to Bcl-2, which promotes the permeabilization of the outer mitochondrial membrane. spandidos-publications.comnih.gov For example, in gallbladder cancer cells, this compound treatment increased the expression of pro-apoptotic Bad and Bax while decreasing anti-apoptotic Bcl-2 and Bcl-xL. dovepress.com This shift in balance leads to the dissipation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov
The role of reactive oxygen species (ROS) in Rg3-induced apoptosis is also noted. spandidos-publications.com In some cancer models, Rg3 treatment leads to an increase in intracellular ROS levels, which can act as upstream signaling molecules to trigger mitochondrial dysfunction and apoptosis. spandidos-publications.comnih.gov However, in other contexts, such as in MDA-MB-231 breast cancer cells, ROS-induced oxidative stress did not appear to be the primary mechanism for apoptosis, suggesting that the involvement of ROS may be cell-type specific. nih.gov
Table 3: Modulation of the Mitochondrial Pathway by this compound
| Cancer Type | Cell Line / Model | Mitochondrial-Related Effects | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, cytochrome c release. | nih.gov |
| Gallbladder Cancer | NOZ, GBC-SD | Upregulated Bad and Bax; downregulated Bcl-2 and Bcl-xL. | dovepress.com |
| Hepatoma | Hepatoma cells | Mediated apoptosis through mitochondrial signaling pathways via ROS. | hep.com.cn |
| Gastric Precancerous Lesions | Rat Model | Increased ROS levels following downregulation of TIGAR. | nih.govresearchgate.net |
| General Cancer Models | Various | Activates intracellular ROS generation and/or increases the Bax/Bcl-2 ratio. | spandidos-publications.com |
The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, and its pathway is a key target in cancer therapy. This compound has been found to activate the p53 pathway to induce its anticancer effects. nih.govdovepress.com In gallbladder cancer cells, this compound neutralizes the inhibitory effect of murine double minute 2 (MDM2) on p53. dovepress.com MDM2 typically targets p53 for degradation; by inhibiting this interaction, Rg3 leads to the stabilization and accumulation of p53. dovepress.comnih.gov The accumulated p53 can then transcriptionally activate target genes that promote apoptosis and cell cycle arrest, linking the p53 pathway directly to the pro-apoptotic effects of Rg3. dovepress.comnih.gov This activation of the p53 pathway can subsequently trigger the mitochondria-dependent apoptotic cascade. nih.govnih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov this compound is recognized for its potent anti-angiogenic properties. nih.govkoreascience.kr It exerts these effects by targeting key molecules and signaling pathways involved in endothelial cell proliferation, migration, and tube formation. nih.gov
A primary target of Rg3's anti-angiogenic action is Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. nih.govsemanticscholar.org Studies have shown that Rg3 can inhibit the expression of VEGF. nih.govnih.gov In hypoxic conditions, which are common in tumors and stimulate angiogenesis, Rg3 has been shown to decrease VEGF expression. semanticscholar.org Furthermore, molecular docking studies suggest that Rg3 may have an allosteric modulatory effect on VEGFR2. semanticscholar.org Rg3 has also been observed to inhibit the expression of other pro-angiogenic factors like basic fibroblast growth factor (b-FGF), matrix metalloproteinase-2 (MMP-2), and MMP-9. nih.gov In a rat model of gastric precancerous lesions, Rg3 administration reduced microvessel density and VEGF expression, which was associated with the downregulation of glucose transporters GLUT1 and GLUT4. nih.gov
Table 4: Anti-Angiogenic Mechanisms of this compound
| Target/Process | Model System | Observed Effect | Reference |
|---|---|---|---|
| VEGF, b-FGF, MMP-2, MMP-9 | Endothelial Cells | Decreased protein and/or transcript expression. | nih.gov |
| VEGF Expression | Hypoxic Endothelial Cells | Decreased expression. | semanticscholar.org |
| VEGF & Microvessel Density | Rat Model (Gastric Precancerous Lesions) | Reduced VEGF protein expression and CD34+ microvessel density. | nih.gov |
| Tube Formation & Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited loop formation and cell migration. | nih.govsemanticscholar.org |
| GLUT1, GLUT4 | Rat Model & Gastric Cancer Cells | Downregulated expression, associated with reduced angiogenesis. | nih.gov |
Inhibition of Angiogenesis
Modulation of Vascular Endothelial Growth Factor (VEGF) Pathway
Ginsenoside Rg3 has been shown to significantly interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. nih.gov In preclinical studies, Rg3 inhibited the protein expression of VEGF in various cancer cell lines, including human hepatocellular (HepG2), esophageal (Eca-109), and renal cell carcinoma (786-0) cells. nih.gov Further research demonstrated its ability to decrease levels of VEGF-A and VEGF-C in anaplastic and papillary thyroid cancer cell lines. nih.gov
The compound's influence extends to downstream signaling cascades. It has been found to suppress VEGF-dependent pathways such as p38 and ERK. frontiersin.org In studies involving endothelial progenitor cells (EPCs), ginsenoside Rg3 was observed to attenuate VEGF-dependent Akt/eNOS signaling. nih.gov In a diabetic retinopathy rat model, Rg3 treatment led to a downregulation of VEGF expression in the retina, suggesting a role in mitigating pathological neovascularization. nih.gov Additionally, in activated human mast cells (HMC-1), Rg3 treatment effectively restrained both the production and mRNA expression of VEGF. koreascience.kr
Table 1: Effects of Ginsenoside Rg3 on the VEGF Pathway in Preclinical Models
| Cell/Animal Model | Observed Effect | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Human Hepatocellular (HepG2), Esophageal (Eca-109), Renal (786-0) Carcinoma Cells | Inhibited VEGF protein expression | Direct downregulation of VEGF | nih.gov |
| Anaplastic and Papillary Thyroid Cancer Cells | Decreased VEGF-A and VEGF-C levels | Downregulation of specific VEGF isoforms | nih.gov |
| Lewis Lung Carcinoma (LLC) tumor-bearing murine model | Suppressed EPC proliferation and migratory ability | Suppressing VEGF dependent p38 and ERK signal pathways | frontiersin.org |
| Human Cord Blood-derived CD34+ Stem/Progenitor Cells | Attenuated EPC differentiation | Inhibiting VEGF dependent Akt/eNOS pathways | frontiersin.orgnih.gov |
| Diabetic Rat Retina | Downregulated VEGF expression | Interference with DR development | nih.gov |
Disruption of Endothelial Cell Function and Tube Formation
A key aspect of angiogenesis is the ability of endothelial cells to proliferate, migrate, and form three-dimensional tubular structures. Ginsenoside Rg3 has demonstrated a potent ability to disrupt these processes. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), 20(R)-Ginsenoside Rg3 exerted a dose-dependent inhibitory effect on proliferation, invasion, and the formation of capillary-like tubes. 218.62.10
The compound also targets endothelial progenitor cells (EPCs), which are crucial for both neovascularization in early tumor growth and vascular repair. nih.gov Research shows that ginsenoside Rg3 inhibits the differentiation of human cord blood-derived CD34⁺ cells into EPCs and significantly impairs the migration and tube formation capabilities of these differentiated cells. nih.gov Similarly, studies on ex vivo cultured outgrowth endothelial cells, a specific type of EPC, confirmed that Rg3 inhibits their proliferation, migration, and ability to form tubular networks. rg3.com.cn These findings collectively highlight Rg3's capacity to disrupt the fundamental cellular activities required for the formation of new blood vessels. nih.gov218.62.10rg3.com.cn
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix (ECM), a process essential for tumor invasion and metastasis. mdpi.com Ginsenoside Rg3 has been widely shown to inhibit the activity and expression of various MMPs. mdpi.com In a broad range of cancer cell lines—including ovarian, lung, pancreatic, and colorectal—Rg3 was found to downregulate the expression of MMP-2 and MMP-9. mdpi.com The 20(S)-Rg3 epimer specifically demonstrates suppressive effects on MMP-9 activity in macrophage and keratinocyte cell lines. nih.gov
In pancreatic cancer models, Rg3 treatment leads to the downregulation of both MMP-2 and MMP-9 expression. spandidos-publications.comspandidos-publications.com Furthermore, Rg3 has been identified as an inhibitor of MMP-13 in chondrocytes stimulated with interleukin-1β (IL-1β), suggesting a potential role in protecting cartilage. mdpi.comnih.gov This effect was also observed in TNF-α-stimulated chondrocytes, where Rg3 abolished the production of MMP-9. mdpi.com Interestingly, some studies have noted stereospecificity in these effects; for instance, 20(R)-Rg3, but not the 20(S) form, showed inhibitory action in A549 lung cancer cells. mdpi.com
Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Ginsenoside Rg3
| Cancer/Cell Type | Target MMPs | Observed Effect | Reference(s) |
|---|---|---|---|
| Ovarian, Lung, Pancreatic, Colorectal, Thyroid, Breast Cancers | MMP-2, MMP-9 | Impeded migration and invasion via downregulation | mdpi.com |
| Pancreatic Cancer | MMP-2, MMP-9 | Downregulated mRNA and protein expression | spandidos-publications.comspandidos-publications.com |
| Macrophage (RAW264.7) and Keratinocyte (HaCaT) Cells | MMP-9 | Suppressed activity and expression | nih.gov |
| Human Chondrosarcoma (SW1353) | MMP-13 | Inhibited expression | mdpi.comnih.gov |
Hypoxia-Inducible Factor (HIF)-1α Modulation
The hypoxic microenvironment of solid tumors stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes tumor progression, metastasis, and angiogenesis. nih.gov The 20(S)-Ginsenoside Rg3 has been identified as a potent modulator of this pathway. nih.govplos.orgnih.gov In ovarian cancer cells, 20(S)-Rg3 effectively blocks hypoxia-induced epithelial-mesenchymal transition (EMT) by reducing HIF-1α protein levels. nih.govplos.org
The mechanism for this reduction is the promotion of HIF-1α degradation via the ubiquitin-proteasome pathway. nih.govplos.org By decreasing HIF-1α, 20(S)-Rg3 prevents the transcriptional activation of downstream targets like Snail, a repressor of E-cadherin. plos.orgnih.gov This leads to the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers, thereby inhibiting EMT. nih.gov In other models, such as gastric cancer cells and activated mast cells, Rg3 has also been shown to reduce HIF-1α expression, which in turn contributes to decreased VEGF levels. frontiersin.orgkoreascience.krresearchgate.net
Inhibition of Vasculogenic Mimicry (VM)
Vasculogenic mimicry (VM) is a process where highly aggressive tumor cells form de novo vascular-like channels, contributing to tumor perfusion independently of endothelial cell-driven angiogenesis. nih.gov Ginsenoside Rg3 has been shown to be an effective inhibitor of VM, particularly in pancreatic cancer models. spandidos-publications.comspandidos-publications.comsigmaaldrich.com
The primary mechanism identified in several studies is the downregulation of key molecules involved in VM formation, including VE-cadherin, EphA2, MMP-2, and MMP-9. spandidos-publications.comspandidos-publications.comsigmaaldrich.comnih.gov Treatment with Rg3 reduced the formation of these vascular-like networks both in vitro and in vivo. spandidos-publications.com More recent research has uncovered a novel mechanism in pancreatic adenocarcinoma where Rg3 increases the levels of exosomal miR-204. nih.gov This microRNA subsequently targets and inhibits the expression of DVL3, a protein involved in maintaining cancer cell stemness, which ultimately leads to the suppression of VM. nih.gov
Anti-Metastatic and Anti-Invasion Effects
Suppression of Cell Migration and Invasion
Consistent with its anti-angiogenic and ECM-modulating effects, Ginsenoside Rg3 demonstrates significant anti-metastatic and anti-invasive properties in a variety of preclinical cancer models. 218.62.10nih.gov It has been shown to inhibit the metastasis of B16-BL6 melanoma and colon carcinoma cells in vivo. 218.62.10
In vitro studies have detailed its effects on specific cancer types. For instance, Rg3 markedly inhibits the migration and invasion of human liver cancer cells (HepG2 and MHCC-97L). nih.gov The mechanism in this context was identified as the upregulation of ARHGAP9, a Rho GTPase activating protein that regulates cell migration. nih.gov In human lung and pancreatic adenocarcinoma cells, Rg3 was also found to inhibit invasion. 218.62.10 The broad inhibition of MMP-2 and MMP-9 across numerous cancer types is a key mechanism contributing to its anti-invasive capabilities. mdpi.com Furthermore, in androgen-insensitive prostate cancer cells (PC3), Rg3 has been observed to weaken cancer cell migration. researchgate.net
Table 3: Summary of Anti-Metastatic and Anti-Invasive Effects of Ginsenoside Rg3
| Cell/Animal Model | Key Findings | Underlying Mechanism | Reference(s) |
|---|---|---|---|
| Liver Cancer Cells (HepG2, MHCC-97L) | Marked inhibition of cell migration and invasion | Upregulation of ARHGAP9 protein expression | nih.gov |
| B16-BL6 Melanoma, Colon Carcinoma | Inhibition of metastasis in vivo | Not specified in source | 218.62.10 |
| Human Lung Carcinoma (OC10), Pancreatic Adenocarcinoma (PSN-1) | Inhibition of invasion | Not specified in source | 218.62.10 |
| Prostate Cancer Cells (PC3) | Weakened cancer cell migration | Not specified in source | researchgate.net |
Inhibition of Epithelial-Mesenchymal Transition (EMT)
This compound has been shown in preclinical studies to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. nih.govhep.com.cn This inhibition is characterized by the modulation of key protein markers associated with EMT. nih.gov In various cancer cell lines, treatment with Rg3 leads to an upregulation of the epithelial marker E-cadherin, which is crucial for maintaining cell-cell adhesion in epithelial tissues. nih.govresearchgate.net Concurrently, Rg3 downregulates the expression of mesenchymal markers, including N-cadherin, Vimentin, and the transcription factor Snail. nih.govresearchgate.net The loss of E-cadherin and the gain of N-cadherin, known as the "cadherin switch," is a hallmark of EMT, and Rg3 appears to counteract this process. mdpi.com
The mechanism underlying this inhibition has been linked to the downregulation of fucosyltransferase IV (FUT4). nih.govnih.gov By reducing FUT4 expression, Rg3 inhibits the biosynthesis of the cancer-associated sugar antigen Lewis Y (LeY). nih.govnih.gov This, in turn, prevents the activation of the epidermal growth factor receptor (EGFR), which subsequently blocks downstream signaling pathways like MAPK and NF-κB, both of which are known to promote EMT. nih.govnih.govresearchgate.net In vivo studies using xenograft mouse models have corroborated these findings, showing that Rg3 can suppress tumor metastasis and alter the expression of EMT markers within the tumor tissue. nih.gov Further research indicates that Rg3's anti-EMT effects can also be mediated through the regulation of signaling pathways such as PI3K/Akt and by modulating the tumor microenvironment, for instance, by affecting myeloid-derived suppressor cells (MDSCs). researchgate.netplos.org In some contexts, Rg3 has been found to down-regulate miR-221, which can enhance its anticancer effects by targeting pathways involved in EMT. mdpi.com
Table 1: Effect of this compound on EMT Markers in Preclinical Cancer Models
| Cell Line | Cancer Type | Key Findings | Molecular Markers Affected | Reference(s) |
|---|---|---|---|---|
| A549, H1299, H358 | Non-Small Cell Lung Cancer (NSCLC) | Inhibited cell migration and invasion; reversed EMT phenotype in a dose- and time-dependent manner. | Upregulated: E-cadherin. Downregulated: Snail, N-cadherin, Vimentin, FUT4, p-EGFR, p-MAPK, p-NF-κB. | nih.govnih.gov |
| FM3A | Mouse Mammary Carcinoma | Repressed MDSC-induced EMT. | Downregulated: (in the presence of MDSCs) N-cadherin, Vimentin, Snail. | plos.org |
| SCC-9, HSC-5 | Human Oral Squamous Cell Carcinoma | Inhibited cell viability and EMT process. | Downregulated: miR-221. Inactivated PI3K/AKT and MAPK/ERK pathways. | mdpi.com |
| Colorectal Cancer Cells | Colorectal Cancer | Influenced EMT properties. | Modulated the SNAIL signaling axis. | hep.com.cn |
Modulation of Chemokine Receptors (e.g., CXCR4)
This compound has been identified as an inhibitor of the chemokine receptor CXCR4, a key molecule involved in the migration, homing, and metastasis of cancer cells. nih.gov The interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), is a critical axis for directing cancer cell movement to specific organs. nih.gov In preclinical studies on the MDA-MB-231 breast cancer cell line, Rg3 treatment was shown to effectively inhibit the expression of CXCR4. nih.gov This reduction in CXCR4 levels on the cell surface translates to a functional impairment of the cancer cells' migratory capabilities. Specifically, Rg3 decreased the number of cells that migrated in response to a CXCL12 gradient in chemotaxis assays and reduced the closure of a "scar" in wound healing mobility assays. nih.gov These findings suggest that by modulating CXCR4, this compound can disrupt a vital pathway for cancer cell metastasis. nih.gov
Table 2: Effect of this compound on CXCR4 and Cell Migration
| Cell Line | Cancer Type | Key Findings | Assay(s) Used | Reference(s) |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Inhibited CXCR4 expression; decreased cell migration in response to CXCL12; reduced wound healing mobility. | Immunohistochemistry, Chemotaxis Assay, Wound Healing Assay. | nih.gov |
Reversal of Multidrug Resistance (MDR)
A significant challenge in chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This compound has demonstrated the ability to reverse MDR in various preclinical cancer models. nih.govnih.govnih.gov Studies have shown that Rg3 can increase the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin. nih.govnih.gov For example, in cisplatin-resistant A549 lung cancer cells (A549/DDP), Rg3 treatment enhanced the cytotoxicity of cisplatin both in vitro and in xenograft mice. nih.govspandidos-publications.com The core mechanisms behind this reversal involve the inhibition of drug efflux pumps and the modulation of cell membrane properties. nih.govfrontiersin.org
Inhibition of Drug Efflux Pumps (e.g., P-glycoprotein)
One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as drug efflux pumps. nih.govmdpi.com These pumps, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1), and lung resistance protein (LRP), actively expel chemotherapeutic drugs from the cancer cell, reducing their intracellular concentration and efficacy. nih.govspandidos-publications.comresearchgate.net
This compound has been shown to counteract this by inhibiting both the function and expression of these pumps. nih.govnih.gov In cisplatin-resistant A549 lung cancer cells and their corresponding xenograft tumors, Rg3 treatment significantly downregulated the mRNA and protein levels of P-gp, MRP1, and LRP. nih.govnih.govspandidos-publications.com Other studies suggest that Rg3 can also act as a competitive inhibitor, directly binding to P-gp and blocking the efflux of other anticancer drugs without necessarily altering the protein's expression level. nih.govpreprints.org This competitive binding stimulates the ATPase activity of P-gp, suggesting Rg3 acts as a substrate for the pump. preprints.org
Table 3: Effect of this compound on Drug Efflux Pumps
| Cell Line / Model | Cancer Type | Efflux Pumps Inhibited | Mechanism of Inhibition | Reference(s) |
|---|---|---|---|---|
| A549/DDP Cells & Xenografts | Lung Cancer | P-gp, MRP1, LRP | Downregulation of mRNA and protein expression. | nih.govnih.govspandidos-publications.com |
| KBV20C Cells | Human Fibroblast Carcinoma | P-gp | Competitive inhibition of drug binding. | nih.gov |
| Murine Leukemia P388 Cells | Leukemia | P-gp | Not specified, but increased drug accumulation. | nih.gov |
| Eca109/DDP Cells | Esophageal Carcinoma | P-gp | Decreased expression when co-administered with cisplatin. | nih.gov |
Membrane Fluidity Modulation
The function of membrane-embedded proteins like P-glycoprotein is intimately linked to the biophysical properties of the cell membrane. frontiersin.org this compound has been found to selectively alter the membrane fluidity of multidrug-resistant cancer cells. frontiersin.orgnih.gov Fluorescence polarization studies using probes such as diphenylhexatriene (DPH) and trimethylammonium-diphenylhexatriene (B1238274) (TMA-DPH) have shown that Rg3 increases fluorescence anisotropy in MDR cells (like KB V20C) but not in their drug-sensitive parental counterparts (KB cells). frontiersin.orgnih.govnih.gov
An increase in fluorescence anisotropy corresponds to a decrease in membrane fluidity. frontiersin.org This rigidification of the membrane is believed to inhibit the conformational changes necessary for P-gp to function, thereby blocking its drug efflux activity. frontiersin.orgnih.govnih.gov This effect is selective for the membranes of cancer cells, particularly those that are drug-resistant, providing a targeted mechanism for overcoming MDR. frontiersin.orgnih.gov
Table 4: Effect of this compound on Cancer Cell Membrane Fluidity
| Cell Line | Cell Type | Probe(s) | Observed Effect | Implied Mechanism | Reference(s) |
|---|---|---|---|---|---|
| KB V20C | Multidrug-Resistant Human Carcinoma | DPH, TMA-DPH | Significant increase in fluorescence anisotropy (decreased fluidity). | Inhibition of P-gp activity. | frontiersin.orgnih.govnih.gov |
| KB | Drug-Sensitive Parental Carcinoma | DPH, TMA-DPH | No significant change in fluorescence anisotropy. | Selective action on MDR cell membranes. | frontiersin.orgnih.gov |
Cell Cycle Arrest
This compound exerts antiproliferative effects by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase, in a variety of cancer cell lines. nih.govnih.govresearchgate.net This halt in the cell cycle prevents cancer cells from proceeding to the S phase (DNA synthesis) and subsequently, mitosis. nih.gov The mechanism involves the regulation of key cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through its different phases. youtube.comyoutube.com
Studies in gallbladder, prostate, and hepatocellular carcinoma cells have shown that Rg3 treatment leads to a down-regulation of proteins that promote G1/S transition, such as Cyclin D1, Cyclin A, CDK2, and CDK4. nih.govresearchgate.net Concurrently, Rg3 upregulates the expression of CDK inhibitors like p21 and p16. nih.govnih.gov The p53 tumor suppressor protein often plays a role in this process; Rg3 can lead to the accumulation of p53, which in turn transcriptionally activates p21, leading to cell cycle arrest and, in some cases, cellular senescence. nih.govnih.govdovepress.com
Table 5: Effect of this compound on Cell Cycle Regulation in Cancer Cells
| Cell Line | Cancer Type | Phase of Arrest | Key Regulatory Proteins Modulated | Reference(s) |
|---|---|---|---|---|
| NOZ, GBC-SD | Gallbladder Cancer | G0/G1 | Upregulated: p53, p21. Downregulated: Cyclin A, Cyclin B1. | nih.govdovepress.com |
| PC3 | Prostate Cancer | G0/G1 | Interfered with G1/S transition. | nih.gov |
| Bel-7402, HCCLM3 | Hepatocellular Carcinoma | G1 | Downregulated: Cyclin D1, CDK2, CDK4. | researchgate.net |
| Human Glioma Cells | Glioma | Senescence-like growth arrest | Upregulated: p21, p16. | nih.govresearchgate.net |
Modulation of Specific Signaling Pathways
This compound exerts a range of biological activities in preclinical models by modulating critical intracellular signaling pathways that govern cell proliferation, survival, inflammation, and metabolism. Its ability to interact with and influence these complex networks underscores its therapeutic potential in various disease contexts.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. In preclinical studies, this compound has been shown to be a significant modulator of this pathway.
In various cancer models, Rg3 often exerts its anti-tumor effects by inhibiting the PI3K/Akt pathway. For instance, in lung cancer cells, ginsenoside Rg3 demonstrated anti-tumor effects by inhibiting this pathway. db-thueringen.de Similarly, in ovarian cancer cells, 20(S)-ginsenoside Rg3 was found to induce apoptosis by down-regulating the expression of PI3K/Akt proteins. db-thueringen.de It has also been shown to enhance the efficacy of conventional chemotherapy; for example, it increases the anti-cancer effect of 5-FU in colon cancer cells through the PI3K/Akt pathway. db-thueringen.de In pancreatic cancer, Rg3 enhances the anti-proliferative activity of erlotinib (B232) by downregulating the EGFR/PI3K/Akt signaling pathway. db-thueringen.de
Beyond cancer, 20(S)-ginsenoside Rg3 has been observed to protect against myotube atrophy by regulating the Akt/mTOR/FoxO3 axis. nih.govresearchgate.net In the context of cardiovascular protection, ginsenoside Rg3 can protect cardiac cells from apoptosis during myocardial ischemia by modulating the Akt/eNOS pathway. db-thueringen.denih.govresearchgate.net
Table 1: Preclinical Research on this compound and the PI3K/Akt/mTOR Pathway
| Model System | Disease Context | Key Findings | Modulated Components | Reference |
|---|---|---|---|---|
| Ovarian Cancer Cells (HO-8910) | Cancer | Induces apoptosis and reduces cell viability. | Down-regulation of PI3K/Akt expression. | db-thueringen.de |
| Lung Cancer Cells | Cancer | Exerts anti-tumor effects. | Inhibition of the PI3K/Akt pathway. | db-thueringen.de |
| Colon Cancer Cells (SW620, LOVO) | Cancer | Enhances the anticancer effect of 5-FU. | Modulation of the PI3K/Akt pathway. | db-thueringen.de |
| Pancreatic Cancer Cells (BxPC-3, AsPC-1) | Cancer | Enhances the anti-proliferative activity of erlotinib. | Down-regulation of EGFR/PI3K/Akt pathway. | db-thueringen.de |
| C2C12 Myotubes | Muscle Atrophy | Protects against myotube atrophy. | Regulation of the AKT/mTOR/FoxO3 axis. | nih.govresearchgate.net |
| Rat Model of Myocardial Ischemia | Cardiovascular | Protects cardiac cells against apoptosis. | Modulation of the AKT/eNOS pathway. | db-thueringen.denih.govresearchgate.net |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are critical in transmitting extracellular signals to intracellular targets, thereby regulating processes like cell proliferation, differentiation, and apoptosis.
Ginsenoside Rg3 has demonstrated significant modulation of these pathways. In human breast cancer cells (MDA-MB-231), Rg3 was found to gradually reduce the constitutive activation of ERK through phosphorylation. nih.gov This inactivation of ERK was identified as a potential upstream event leading to the inhibition of NF-κB signaling. nih.gov In melanoma, Rg3 inhibits angiogenesis and the growth of B16 cells via the ERK and Akt pathways. db-thueringen.de Furthermore, in esophageal and renal cell carcinoma lines, Rg3 inhibited the hypoxia-induced phosphorylation of STAT3, ERK1/2, and JNK. nih.gov
The 20(R) epimer of Rg3 has been shown to enhance the cytotoxicity of natural killer (NK) cells by increasing the phosphorylation levels of ERK, a key component of the MAPK pathway. researchgate.netnih.gov Conversely, the 20(S) epimer had no effect on NK cell activity in the same study. nih.gov The p38 MAPK pathway, often associated with inflammatory responses, is also influenced by ginsenosides (B1230088), which can possess anti-inflammatory effects by downregulating this pathway. nih.gov
Table 2: Preclinical Research on this compound and MAPK Pathways
| Model System | Disease Context | Key Findings | Modulated Components | Reference |
|---|---|---|---|---|
| Breast Cancer Cells (MDA-MB-231) | Cancer | Reduced constitutive activation of ERK, leading to NF-κB inhibition. | ↓ p-ERK | nih.gov |
| Melanoma Cells (B16) | Cancer | Inhibited angiogenesis and cell growth. | Modulation of ERK and Akt pathways. | db-thueringen.de |
| Esophageal and Renal Carcinoma Cells | Cancer | Inhibited hypoxia-induced signaling. | ↓ p-STAT3, ↓ p-ERK1/2, ↓ p-JNK | nih.gov |
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers.
Preclinical research has established that this compound is a potent inhibitor of the NF-κB signaling cascade. In human breast cancer cells (MDA-MB-231), which exhibit constitutively active NF-κB, Rg3 was shown to inhibit the DNA binding and transcriptional activity of NF-κB. nih.gov This was achieved by suppressing the activity of IKKβ, which in turn prevents the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov The study further suggested that this inhibition of NF-κB was mediated through the inactivation of upstream kinases ERK and Akt. nih.gov In a rat model of acute radiation proctitis, Rg3 administration significantly down-regulated the mRNA and protein expression of components in the TLR4/MyD88/NF-κB p65 pathway, leading to an anti-inflammatory effect. nih.gov
Table 3: Preclinical Research on this compound and the NF-κB Pathway
| Model System | Disease Context | Key Findings | Modulated Components | Reference |
|---|---|---|---|---|
| Breast Cancer Cells (MDA-MB-231) | Cancer | Inhibited NF-κB transcriptional activity and induced apoptosis. | ↓ IKKβ activity, stabilization of IκBα, ↓ p65 nuclear translocation. | nih.gov |
| Rat Model | Acute Radiation Proctitis | Reduced intestinal inflammation. | ↓ TLR4, ↓ MyD88, ↓ NF-κB p65 expression. | nih.gov |
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. Its activation is often linked to tumor progression.
Studies have identified STAT3 as a direct target of this compound. In ovarian cancer cells, 20(S)-Rg3 was found to inhibit the Warburg effect—a form of aerobic glycolysis preferred by cancer cells—by regulating the metabolic enzymes hexokinase 2 (HK2) and pyruvate (B1213749) kinase M2 (PKM2). nih.gov The research demonstrated that 20(S)-Rg3 mediates this effect by downregulating the phosphorylation of STAT3 at the Tyr705 residue. nih.gov Overexpression of STAT3 in these cells diminished the suppressive effect of 20(S)-Rg3 on the Warburg effect, confirming that the STAT3/HK2 pathway is a key target. nih.gov Furthermore, in a nude mouse xenograft model of ovarian cancer, treatment with 20(S)-Rg3 repressed HK2 expression. nih.gov Another study showed that Rg3 inhibited the hypoxia-induced phosphorylation of STAT3 in esophageal and renal cell carcinoma lines. nih.gov
Table 4: Preclinical Research on this compound and STAT3 Signaling
| Model System | Disease Context | Key Findings | Modulated Components | Reference |
|---|---|---|---|---|
| Ovarian Cancer Cells & Nude Mouse Xenograft | Cancer | Inhibits aerobic glycolysis (Warburg effect). | ↓ p-STAT3 (Tyr705), ↓ HK2 expression. | nih.gov |
| Esophageal and Renal Carcinoma Cells | Cancer | Inhibited hypoxia-induced activation of STAT3. | ↓ p-STAT3 | nih.gov |
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its dysregulation is implicated in the pathogenesis of various diseases, including cancer.
Ginsenoside Rg3 has been shown to modulate this pathway to sensitize cancer cells to chemotherapy. In a cisplatin-resistant gastric cancer cell line (SGC-7901/DDP), ginsenoside Rg3 was found to enhance sensitivity to the drug by inhibiting the activity of the Wnt/β-catenin signaling pathway. nih.gov This inhibition led to a decrease in the expression of mesenchymal markers and an increase in the expression of epithelial markers, suggesting a reversal of the epithelial-mesenchymal transition (EMT), a process often driven by Wnt signaling that contributes to drug resistance. nih.gov
Table 5: Preclinical Research on this compound and the Wnt/β-catenin Pathway
| Model System | Disease Context | Key Findings | Modulated Components | Reference |
|---|---|---|---|---|
| Cisplatin-Resistant Gastric Cancer Cells (SGC-7901/DDP) | Cancer Drug Resistance | Enhanced sensitivity to cisplatin and inhibited proliferation. | Inhibition of Wnt/β-catenin pathway activity. | nih.gov |
Modulation of Mitochondrial Functions (e.g., Autophagy)
Mitochondria are central to cellular energy production, metabolism, and programmed cell death. Autophagy is a cellular process responsible for degrading and recycling damaged organelles and proteins, including mitochondria (a process termed mitophagy), to maintain cellular homeostasis.
Ginsenoside Rg3 has been identified as a modulator of mitochondrial function and an inducer of autophagy. In neuronal cells, Rg3 was shown to induce autophagy flux, a measure of autophagic degradation activity. nih.govnih.gov This was evidenced by increased levels of the protein LC3B-II and the formation of autophagic vacuoles. nih.gov The induction of autophagy by Rg3 was demonstrated to be neuroprotective, attenuating neurotoxicity and mitochondrial damage induced by the human prion protein. nih.govnih.gov
In the context of metabolic health, Rg3 treatment in skeletal muscle C2C12 cells improved insulin (B600854) resistance by enhancing mitochondrial function. This was associated with increased ATP production and upregulation of proteins involved in mitochondrial biosynthesis, such as PGC1α and NRF-1. nih.gov In cancer biology, the pro-apoptotic effects of Rg3 can also be mediated through mitochondria, involving a reduction in the mitochondrial membrane potential (MMP) and an increase in the release of Cytochrome C. nih.gov
Table 6: Preclinical Research on this compound and Mitochondrial Function
| Model System | Disease Context | Key Findings | Modulated Components | Reference |
|---|---|---|---|---|
| Neuronal Cells | Neurodegeneration (Prion Disease Model) | Attenuated neurotoxicity and mitochondrial damage. | Induction of autophagy flux (↑ LC3B-II). | nih.govnih.gov |
| Skeletal Muscle Cells (C2C12) | Metabolic (Insulin Resistance) | Improved insulin resistance and mitochondrial biosynthesis. | ↑ ATP production, ↑ PGC1α, ↑ NRF-1. | nih.gov |
| Non-small Cell Lung Cancer Mouse Xenograft | Cancer | Induced apoptosis. | ↓ Mitochondrial membrane potential, ↑ Cytochrome C release. | nih.gov |
Anti-Inflammatory Mechanisms in In Vitro and In Vivo Models
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. nih.govscienceopen.com In preclinical studies, this compound has been shown to effectively suppress the expression and secretion of pro-inflammatory cytokines that are pivotal in the inflammatory cascade.
Research across various models has established the capacity of this compound to downregulate the production of several critical cytokines. In a rat model of myocardial infarction, administration of Rg3 led to a significant decrease in the serum levels and cardiac gene expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Concurrently, it increased the levels of the anti-inflammatory cytokine IL-10. nih.gov In studies involving rat microglia, Rg3 was found to inhibit the production of IL-1β and TNF-α. koreascience.kr
Further evidence comes from in vitro studies using human lung epithelial cells (A549) and human asthmatic airway tissues. In this context, Rg3 treatment significantly reduced the secretion of TNF-α and other cytokines like IL-4 and eotaxin. nih.gov While a definitive significant reduction was not observed for IL-6 in this specific study, a decreasing trend was noted. nih.gov These findings collectively underscore the role of Rg3 in modulating the cytokine environment to an anti-inflammatory state.
Table 1: Effect of this compound on Inflammatory Cytokine Production This table is interactive and allows for sorting and filtering of data.
| Model System | Inflammatory Stimulus | Cytokine Affected | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Model of Myocardial Infarction | Myocardial Infarction | TNF-α, IL-1β, IL-6 | Decreased serum levels and gene expression | nih.gov |
| Rat Model of Myocardial Infarction | Myocardial Infarction | IL-10 | Increased serum levels and gene expression | nih.gov |
| Rat Microglia | Lipopolysaccharide (LPS) & Aβ42 | IL-1β, TNF-α | Inhibition of production | koreascience.kr |
| Human A549 Lung Cells | Interleukin-1beta (IL-1β) | TNF-α, IL-4, Eotaxin | Significant decrease in secretion | nih.gov |
| Human Asthmatic Airway Tissue | Asthma pathology | TNF-α, IL-4, Eotaxin | Significant decrease in secretion | nih.gov |
This compound exerts potent anti-inflammatory effects by directly targeting the inflammasome, a multiprotein complex critical for the activation of inflammatory responses. nih.govzafu.edu.cn Specifically, Rg3 has been shown to inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in both human and mouse macrophages. nih.govzafu.edu.cn This inhibition prevents the subsequent activation of Caspase-1 and the maturation and secretion of the highly pro-inflammatory cytokine IL-1β. nih.govzafu.edu.cn
The mechanism of this inhibition is specific to the NLRP3 inflammasome, as Rg3 does not affect the activation of other inflammasomes like NLRC4 or AIM2. zafu.edu.cn Mechanistically, Rg3 disrupts the assembly of the NLRP3 inflammasome by preventing the interaction between NEK7 and NLRP3, which in turn inhibits the interaction between NLRP3 and ASC, a critical step for ASC oligomerization and speckle formation. nih.govzafu.edu.cn This targeted action on inflammasome assembly highlights a key pathway through which Rg3 controls inflammation. zafu.edu.cnnih.gov In vivo, this mechanism is demonstrated by Rg3's ability to reduce IL-1β secretion in mice challenged with LPS and protect them from lethal endotoxic shock. nih.gov
Table 2: Modulation of Inflammasome Activation by this compound This table is interactive and allows for sorting and filtering of data.
| Model System | Key Target | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| Human and Mouse Macrophages | NLRP3 Inflammasome | Abrogates NEK7-NLRP3 interaction, inhibiting NLRP3-ASC interaction and ASC oligomerization. | Blocks IL-1β secretion and Caspase-1 activation. | nih.govzafu.edu.cn |
| Human and Mouse Macrophages | NLRC4 and AIM2 Inflammasomes | No effect | Specificity for NLRP3 confirmed. | zafu.edu.cn |
| LPS-induced Mouse Model | NLRP3 Inflammasome | Inhibition of inflammasome activation | Reduced IL-1β secretion and protection from endotoxic shock. | nih.gov |
A central mechanism for the anti-inflammatory action of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a master regulator of genes involved in inflammation, and its inhibition by Rg3 has been observed in multiple preclinical models. nih.govnih.gov In human melanoma cells, Rg3 was found to suppress the expression of key signaling molecules in the NF-κB pathway, including p65, IκBα, and IκB kinase (IKKα/β), leading to reduced NF-κB DNA binding and transcriptional activity. nih.govresearchgate.net
In the context of inflammation in human airway epithelial cells (A549) and asthmatic tissues, Rg3 significantly inhibited NF-κB activity by preventing the nuclear translocation of the p65 subunit. nih.gov This inhibition of NF-κB activation is also linked to other signaling pathways; for instance, in a rat model of myocardial infarction, Rg3 was shown to activate SIRT1, which in turn deacetylates and inhibits the p65 subunit of NF-κB, thereby suppressing the inflammatory response. nih.gov This action prevents the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.gov
This compound modulates the expression of Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of prostaglandins (B1171923) during inflammation. nih.govresearchgate.net In IL-1β-stimulated human lung A549 cells, Rg3 treatment resulted in a significant reduction of COX-2 expression, an effect attributed to its inhibition of the NF-κB pathway. nih.gov
In vivo studies have corroborated these findings. In a mouse model of systemic inflammation induced by lipopolysaccharide (LPS), oral administration of Rg3 significantly attenuated the upregulation of both COX-2 mRNA and protein expression in brain tissue. researchgate.net This suggests a neuroprotective role for Rg3 through the modulation of neuroinflammation. researchgate.net However, in a study using mouse peritoneal macrophages, while Rg3 strongly inhibited the induction of inducible nitric oxide synthase (iNOS), its effect on COX-2 protein induction was noted to be slight, suggesting that its regulatory effect on COX-2 may be context- or cell-type-dependent. uni.lu
Antioxidant Mechanisms in In Vitro and In Vivo Models
This compound possesses notable antioxidant properties, contributing to its protective effects in various pathological conditions by mitigating oxidative stress. mdpi.commdpi.com
A primary antioxidant mechanism of this compound is its ability to reduce the intracellular levels of Reactive Oxygen Species (ROS). mdpi.comnih.gov ROS are highly reactive molecules that can cause significant damage to cellular structures, and their overproduction is implicated in numerous diseases. In a model of age-related macular degeneration, Rg3 was shown to protect retinal pigment epithelial cells from apoptosis by inhibiting the production of ROS. mdpi.com Similarly, in a model of arthritis using human chondrocytes stimulated with TNF-α, Rg3 treatment suppressed the accumulation of mitochondrial ROS. nih.gov This reduction in oxidative stress was shown to ameliorate TNF-α-induced apoptosis. nih.gov
Studies have also indicated that the 20(S) stereoisomer of Ginsenoside Rg3 is particularly effective at scavenging hydroxyl radicals. nih.gov The compound can also enhance the expression of antioxidant enzymes, which further contributes to the reduction of oxidative damage. mdpi.com For example, Rg3 has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of protective antioxidant enzymes. mdpi.com This dual action of directly scavenging ROS and boosting the cell's own antioxidant defenses underscores the significant antioxidant capacity of this compound. nih.govfrontiersin.org
Table 3: Reduction of Reactive Oxygen Species (ROS) by this compound This table is interactive and allows for sorting and filtering of data.
| Model System | Inducing Agent | Observed Effect on ROS | Associated Outcome | Reference |
|---|---|---|---|---|
| Retinal Pigment Epithelial Cells | Sodium Iodate (NaIO3) | Inhibition of ROS production | Protection from apoptosis | mdpi.com |
| Human Chondrocytes (TC28a2) | Tumor Necrosis Factor-alpha (TNF-α) | Suppression of mitochondrial ROS accumulation | Amelioration of apoptosis | nih.gov |
| Human Glioma Cells (U87) | N/A | Increased generation of intracellular ROS | Acceleration of senescence-like growth arrest | nih.gov |
Activation of Nrf2/HO-1 Pathway
This compound has been demonstrated to exert protective effects in various preclinical models through the activation of the Nuclear factor-erythroid factor 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. In a mouse model of acute pancreatitis, Rg3 administration led to the activation of the NRF2/HO-1/xCT/GPX4 pathway. nih.gov This was evidenced by the increased expression of Nrf2, HO-1, glutathione (B108866) peroxidase 4 (GPX4), and cystine/glutamate transporter (xCT) in pancreatic tissues, which were suppressed in the disease model. nih.gov The activation of this pathway by Rg3 resulted in decreased reactive oxygen species (ROS) accumulation and reduced cell death in the pancreas. nih.gov
Similarly, studies on myocardial ischemia/reperfusion injury have shown that ginsenoside Rg3 can activate the Nrf2 signaling pathway. researchgate.net It has been reported to mitigate mitochondrial oxidative stress via the Nrf2/HO-1 signaling pathway in cerebral ischemia/reperfusion injury models as well. researchgate.net When oxidative stress occurs, Nrf2 translocates to the nucleus and activates the transcription of various antioxidant genes, including HO-1, which plays a crucial role in cellular protection. researchgate.net The ability of Rg3 to upregulate this pathway underscores its antioxidant potential in preclinical settings.
Table 1: Research Findings on this compound and the Nrf2/HO-1 Pathway
| Model | Key Findings | Observed Effects | Reference |
|---|---|---|---|
| Mouse Model of Acute Pancreatitis | Rg3 activated the NRF2/HO-1/xCT/GPX4 pathway. | Increased expression of Nrf2, HO-1, GPX4, and xCT; decreased ROS and cell death. | nih.gov |
| Mouse Model of Myocardial Ischemia/Reperfusion | Rg3 activated the Nrf2 signaling pathway. | Improved cardiac function and reduced infarct size. | researchgate.net |
Immunomodulatory Mechanisms in Preclinical Models
Ginsenoside Rg3 exhibits significant immunomodulatory properties in various preclinical cancer models, influencing host immunity, the tumor microenvironment, and key immune cells. researchgate.netnih.gov
Enhancement of Host Immunity
This compound has been shown to bolster the host's anti-tumor immune response. nih.govalzdiscovery.org In a xenograft mouse model of non-small cell lung cancer (NSCLC), Rg3 treatment enhanced anti-tumor T cell immunity. nih.gov This was demonstrated by the upregulated expression of Granzyme B and perforin (B1180081) in CD8+ T cells, which are critical for cytotoxic T lymphocyte (CTL) function. nih.gov Furthermore, Rg3 administration led to elevated serum levels of key anti-tumor cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These findings suggest that Rg3 can amplify the cellular immune response against tumors. nih.govnih.gov Its ability to improve immune function is a key mechanism behind its use as an adjuvant therapy in preclinical cancer studies. alzdiscovery.orgnih.gov
Modulation of Tumor Microenvironment (TME)
This compound actively remodels the tumor microenvironment (TME) to be less favorable for tumor growth and progression. nih.gov A primary mechanism is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov In colorectal cancer xenografts, Rg3 was found to decrease microvessel density by downregulating the expression of angiogenesis-related genes such as CSF3, FGF2, MMP1, and PGF. nih.gov It also inhibits hypoxia-induced expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, through the regulation of pathways like Akt, ERK, JNK, and STAT3. nih.gov
Beyond anti-angiogenesis, Rg3 can modulate the immune cell composition within the TME. Research indicates that Rg3 can promote the re-education of tumor-associated macrophages (TAMs), shifting them from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. nih.gov In another study, Rg3 was shown to reverse activated cancer-associated fibroblasts (CAFs) to a resting state by inhibiting the secretion of Transforming Growth Factor-beta (TGF-β) from cancer cells. nih.gov
Dendritic Cell Activation
Dendritic cells (DCs) are crucial for initiating anti-tumor immune responses, and this compound has been found to enhance their function. One study reported that Rg3 acts as an immunomodulator by increasing the uptake of tumor cells by DCs. nih.gov This effect is achieved by inducing immunogenic cell death in tumor cells, which makes them more recognizable and palatable to DCs. nih.gov By promoting DC activation, Rg3 helps to bridge the innate and adaptive immune systems, leading to a more robust and specific anti-tumor response. researchgate.net
Table 2: Research Findings on Immunomodulatory Effects of this compound
| Mechanism | Model System | Key Findings | Reference |
|---|---|---|---|
| Enhancement of Host Immunity | NSCLC Xenograft Mouse Model | Upregulated Granzyme B and perforin in CD8+ T cells; increased serum IL-2, IFN-γ, TNF-α. | nih.gov |
| TME Modulation | Colorectal Cancer Xenografts | Decreased microvessel density; downregulated angiogenic genes (CSF3, FGF2, etc.). | nih.gov |
| TME Modulation | Various Tumor Models | Inhibited hypoxia-induced VEGF expression. | nih.gov |
| TME Modulation | Liposome Delivery Model | Re-educated TAMs from M2 to M1 phenotype. | nih.gov |
Anti-Diabetic Mechanisms in In Vitro and In Vivo Models
Preclinical studies have identified this compound as a potential agent for managing diabetes, with mechanisms centered on improving insulin secretion and sensitivity. frontiersin.orgmdpi.com
Glucose-Stimulated Insulin Secretion Enhancement
The 20(S) epimer of Ginsenoside Rg3 has been specifically shown to enhance glucose-stimulated insulin secretion (GSIS). nih.gov In vitro studies using hamster pancreatic HIT-T15 β-cells demonstrated that 20(S)-Rg3 increased insulin secretion in a concentration-dependent manner. frontiersin.orgnih.gov At a concentration of 5 µM, 20(S)-Rg3 enhanced GSIS by 58% compared to the control, an effect not observed with the 20(R)-Rg3 epimer. nih.gov This suggests a stereospecific action of the compound. The effect was almost completely abolished by diazoxide (B193173) (a K+ channel opener) and nifedipine (B1678770) (a Ca2+ channel blocker), indicating the mechanism is likely associated with the modulation of ATP-sensitive K+ channels. nih.gov
In another study using rat insulinoma INS-1 cells, Rg3 (10μM) increased GSIS by 47% under intermittent high glucose conditions. nih.gov In vivo experiments support these findings. In an oral glucose tolerance test performed on ICR mice, Rg3 administration suppressed the rise in blood glucose levels by enhancing insulin secretion 30 minutes post-administration. nih.gov Furthermore, 20(S)-Rg3 improved glucose tolerance and enhanced insulin secretion in a mouse model of type 1 diabetes. frontiersin.org
Table 3: Research Findings on this compound and Insulin Secretion
| Model | Compound/Concentration | Key Findings | Reference |
|---|---|---|---|
| Hamster Pancreatic HIT-T15 β-cells | 20(S)-Rg3 (5 µM) | Enhanced glucose-stimulated insulin secretion by 58%. | nih.gov |
| Rat Insulinoma INS-1 cells | Rg3 (10 µM) | Increased glucose-stimulated insulin secretion by 47%. | nih.gov |
| ICR Mice (Oral Glucose Tolerance Test) | Rg3 | Suppressed blood glucose rise by enhancing insulin secretion. | nih.gov |
AMPK Activation
This compound has been shown to activate 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, in various preclinical models. This activation is a key mechanism behind its metabolic regulatory effects. In C2C12 myotubes, both 20(S)- and 20(R)-Ginsenoside Rg3 isomers markedly phosphorylated AMPK and its downstream target, acetyl-CoA carboxylase (ACC). jst.go.jpnih.gov However, the 20(S) epimer demonstrated a stronger effect on AMPK activation compared to the 20(R) form. jst.go.jpnih.gov
In the context of adipocytes, Ginsenoside Rg3 was found to increase the phosphorylation of AMPK in mature 3T3-L1 adipocytes. mdpi.com This activation is crucial for the browning effect of white adipocytes, as inhibiting AMPK with Compound C mitigated the Rg3-induced upregulation of browning-related genes. mdpi.com Similarly, in HepG2 liver cells, Ginsenoside Rg3 increased the activity of AMPK, which contributed to a significant reduction in hepatic cholesterol and triglyceride levels. nih.govmdpi.com Studies in heart tissue also confirm this mechanism, where Ginsenoside Rg3 was shown to activate the AMPK signaling pathway, thereby improving myocardial glucose metabolism and insulin resistance in mouse models of heart failure. nih.govkoreascience.kr
The activation of AMPK by Ginsenoside Rg3 initiates a cascade of events that promotes catabolic pathways (energy production) while suppressing anabolic pathways (energy storage). mdpi.com This modulation of energy metabolism underlies its potential benefits in conditions related to metabolic dysregulation. nih.govmdpi.com
Table 1: this compound and AMPK Activation in Preclinical Models
| Model System | Key Findings | Associated Outcome | Citations |
|---|---|---|---|
| C2C12 Myotubes | Increased phosphorylation of AMPK and Acetyl-CoA Carboxylase (ACC). The 20(S) isomer was more potent than the 20(R) isomer. | Enhanced insulin secretion and potential anti-diabetic effects. | jst.go.jp, nih.gov |
| 3T3-L1 Adipocytes | Increased phosphorylation of AMPK. | Induced browning of white adipocytes; inhibited accumulation and reduced size of lipid droplets. | mdpi.com |
| HepG2 Cells | Increased AMPK activity. | Reduced hepatic cholesterol and triglyceride accumulation. | nih.gov, mdpi.com |
PPARγ and Adiponectin Regulation
This compound modulates metabolic pathways through its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipocyte differentiation and lipid metabolism. nih.govnih.gov Research has demonstrated that Ginsenoside Rg3 can directly bind to PPARγ. nih.govnih.gov This interaction is stereospecific, with the 20(S)-Rg3 isomer showing a more potent ability to activate PPARγ transcriptional activity compared to the 20(R)-Rg3 isomer. nih.gov
The activation of PPARγ by this compound leads to significant downstream effects, most notably the regulation of adiponectin. In diabetic db/db mice, treatment with Rg3 upregulated the expression of PPARγ in renal tissue, which was associated with renoprotective effects. nih.gov In 3T3-L1 adipocytes, the binding of Ginsenoside Rg3 to PPARγ resulted in improved adiponectin secretion and the promotion of adiponectin signaling. nih.govnih.govresearchgate.net This was further confirmed in diabetic db/db mice, where Rg3 treatment not only increased adiponectin levels but also attenuated hyperglycemia, hyperlipidemia, and lipid accumulation in adipose, liver, and heart tissues. nih.govnih.gov By activating PPARγ, Rg3 also influences the expression of other genes involved in adipocyte function, such as uncoupling protein 1 (Ucp1) and PPAR-γ coactivator 1α (Pgc1α), indicating a role in the browning of adipocytes. nih.gov
Table 2: this compound Regulation of PPARγ and Adiponectin
| Model System | Key Findings | Associated Outcome | Citations |
|---|---|---|---|
| Diabetic db/db Mice | Upregulated PPARγ expression in renal tissue; attenuated overweight, hyperglycemia, and hyperlipidemia. | Renoprotective effects; protection against diabetic cardiomyopathy. | nih.gov, nih.gov, nih.gov |
| 3T3-L1 Adipocytes | Directly bound to and activated PPARγ; induced expression of PPARγ and adiponectin (Adipoq). | Improved adiponectin secretion and signaling; promoted browning of adipocytes. | nih.gov, nih.gov |
GLUT4 Expression Modulation
This compound influences glucose homeostasis by modulating the expression and translocation of Glucose Transporter Type 4 (GLUT4). GLUT4 is an insulin-regulated glucose transporter found primarily in adipose tissue and striated muscle that plays a crucial role in glucose uptake. youtube.comyoutube.com
In mature 3T3-L1 adipocytes, treatment with Ginsenoside Rg3 at a concentration of 10 µM led to a significant 1.73-fold increase in GLUT4 mRNA expression. nih.gov This increased expression is associated with an enhanced glucose uptake of approximately 10-12% in these cells. nih.gov The mechanism for this appears to involve the stimulation of the insulin signaling pathway, as Rg3 was also found to stimulate the mRNA expression of insulin receptor substrate (IRS-1) and the expression of phosphatidylinositol 3-kinase (PI3K). nih.gov Further studies have corroborated that the stimulating effects of ginsenosides on glucose uptake and GLUT4 translocation are linked to the activation of both the AMPK and PI3K signaling pathways. researchgate.net In insulin-resistant H9c2 cardiomyocytes, the promotion of glucose uptake by Ginsenoside Rg3 was dependent on the activation of AMPK. nih.gov
Table 3: this compound and GLUT4 Modulation
| Model System | Key Findings | Related Signaling Pathway | Citations |
|---|---|---|---|
| Mature 3T3-L1 Adipocytes | Increased GLUT4 mRNA expression by ~1.73 fold; increased glucose uptake. | PI3K pathway involving IRS-1. | nih.gov |
| IR-H9c2 Cardiomyocytes | Promoted glucose uptake. | Dependent on AMPK activation. | nih.gov |
Neuroprotective Mechanisms in In Vitro and In Vivo Models
This compound exhibits a range of neuroprotective effects in various preclinical models of neurological damage and disease. alzdiscovery.orgmdpi.com Its mechanisms of action are multifaceted, targeting key pathological processes such as neuroinflammation, amyloid-β deposition, and cognitive decline. alzdiscovery.orgnih.govjpp.krakow.pl
Amelioration of Neuroinflammation
A central aspect of this compound's neuroprotective activity is its ability to mitigate neuroinflammation. alzdiscovery.orgnih.gov Neuroinflammation, often characterized by the activation of microglia, is a contributing factor to neuronal damage in numerous central nervous system (CNS) diseases. nih.gov
In in vivo studies using C57BL/6 mice treated with lipopolysaccharide (LPS) to induce systemic inflammation, oral administration of Ginsenoside Rg3 was shown to reduce the morphological activation of microglia. nih.gov It also significantly attenuated the upregulation of pro-inflammatory cytokine mRNA, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in brain tissue. nih.gov Furthermore, Rg3 treatment decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. alzdiscovery.orgnih.gov
In vitro studies using LPS-stimulated BV-2 microglial cells have shown that Ginsenoside Rg3 can suppress the production of inflammatory mediators. nih.gov It has also been found to promote the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which is crucial for the resolution of inflammation. nih.govnih.gov In human microglial cells treated with amyloid-beta, Rg3 reduced inflammatory cytokine expression by inhibiting the NF-κB pathway. nih.gov This anti-inflammatory effect is also linked to the activation of the SIRT1/NF-kB pathway. nih.gov
Table 4: this compound and Amelioration of Neuroinflammation
| Model System | Key Findings | Mechanism | Citations |
|---|---|---|---|
| LPS-treated C57BL/6 Mice | Reduced microglia activation; attenuated mRNA upregulation of TNF-α, IL-1β, IL-6; decreased iNOS and COX-2 expression. | General anti-inflammatory modulation. | nih.gov, alzdiscovery.org |
| LPS-treated BV-2 Microglia | Suppressed production of inflammatory mediators. | Inhibition of NF-κB pathway. | nih.gov |
| Aβ-treated BV-2 Microglia | Reduced inflammatory cytokine expression. | Inhibition of NF-κB p65 binding. | nih.gov |
| Zymosan-induced Peritonitis Mouse Model | Promoted M2 macrophage polarization. | Accelerated resolution of inflammation. | nih.gov |
Reduction of Amyloid-β Deposition in Animal Models
This compound has demonstrated the ability to interfere with the pathological cascade of amyloid-β (Aβ), a hallmark of Alzheimer's disease. jpp.krakow.plresearchgate.net Its mechanisms involve both modulating the processing of the amyloid precursor protein (APP) and enhancing the clearance of Aβ peptides.
Studies using APPswe-transfected Nuro-2a neuronal cells have shown that Ginsenoside Rg3 promotes non-amyloidogenic processing. jpp.krakow.plresearchgate.net This was evidenced by an increase in the levels of soluble amyloid precursor protein-alpha (sAPPα), a neuroprotective fragment, and ADAM10, an α-secretase enzyme that cleaves APP within the Aβ sequence, thus precluding Aβ formation. jpp.krakow.plresearchgate.net
In addition to preventing Aβ formation, Rg3 also appears to facilitate its removal. In human microglial cells, Ginsenoside Rg3 and its 20(S) isomer significantly elevated the expression of scavenger receptor type A (SRA). jpp.krakow.plresearchgate.net SRA is a receptor on microglia that plays a crucial role in the uptake and clearance of Aβ. jpp.krakow.pl By promoting M2 microglial activation, Rg3 helps shift these immune cells towards a phagocytic phenotype, further enhancing their ability to clear Aβ deposits. jpp.krakow.plresearchgate.net
Table 5: this compound and Amyloid-β Modulation
| Model System | Key Findings | Associated Outcome | Citations |
|---|---|---|---|
| APPswe-transfected Nuro-2a Neuronal Cells | Increased levels of sAPPα and ADAM10. | Promotion of non-amyloidogenic APP processing. | jpp.krakow.pl, researchgate.net |
Impact on Cognitive Impairment in Animal Models
Preclinical studies in various animal models of cognitive impairment have shown that this compound can ameliorate learning and memory deficits. alzdiscovery.orgnih.gov These beneficial effects on cognition are often linked to its neuroprotective and anti-inflammatory properties.
In a rat model where cognitive impairment was induced by LPS, administration of Ginsenoside Rg3 for 21 days markedly improved performance in learning and memory tasks, including the step-through passive avoidance test and the Morris water maze test. alzdiscovery.org This cognitive improvement was associated with a significant decrease in the expression of pro-inflammatory mediators like TNF-α, IL-1β, and COX-2 in the hippocampus. alzdiscovery.org
Similarly, in a rat model of Alzheimer's disease, Ginsenoside Rg3 was found to prevent cognitive impairment. nih.govamanote.com The underlying mechanism in this model was linked to the improvement of mitochondrial dysfunction, which included the regulation of energy metabolism, the electron transport chain, and amino acid metabolism, as well as anti-apoptotic effects. nih.gov A systematic review of animal studies concluded that ginsenosides, as a class, have a statistically significant positive effect on cognitive performance in experimental Alzheimer's disease models. nih.gov
Table 6: this compound and Cognitive Impairment in Animal Models
| Animal Model | Method of Impairment | Behavioral Test | Key Findings | Citations |
|---|---|---|---|---|
| Rat | Lipopolysaccharide (LPS) injection | Step-through passive avoidance; Morris water maze | Markedly improved learning and memory deficits. | alzdiscovery.org |
| Rat | Alzheimer's Disease (AD) model | Behavioral experiments | Prevented cognitive impairment. | nih.gov, amanote.com |
Modulation of Cellular Apoptosis in Neuronal Contexts
This compound has demonstrated significant neuroprotective properties in preclinical studies by modulating the intricate pathways of neuronal apoptosis. A key mechanism involves its ability to protect neuronal cells from damage and subsequent cell death. In studies using SK-N-MC neuroblastoma cells, Rg3 was found to inhibit cell death induced by S-nitroso-N-acetylpenicillamine (SNAP), a nitric oxide (NO) donor. This protection was associated with the prevention of DNA fragmentation and the inactivation of key apoptotic enzymes, caspase-3 and poly (ADP-ribose) polymerase (PARP). semanticscholar.org The anti-apoptotic effect of Rg3 in this context is linked to the upregulation of the p-Akt signaling pathway, which is crucial for cell survival. semanticscholar.org
Further research has elucidated the role of Rg3 in mitigating neurotoxicity and neuroinflammation, which are often precursors to apoptosis. In a mouse model of trimethyltin (B158744) (TMT)-induced neurotoxicity, administration of Rg3 significantly attenuated neuronal loss and suppressed the activation of astrocytes. nih.gov TMT is known to induce selective hippocampal neuronal injury. nih.gov Pretreatment with Rg3 was shown to reduce neuronal cell death and inhibit the secretion of pro-inflammatory cytokines such as IL-1α/β, IL-6, TNF-α, and MCP-1 in primary astrocyte cultures. nih.gov The underlying protective mechanism involves the selective upregulation of the PI3K/Akt pathway and the suppression of ERK activation. nih.gov
In the context of Alzheimer's disease models, ginsenosides have been shown to reduce neuronal apoptosis. nih.gov While one study focused on Ginsenoside Rg1's ability to reduce Aβ-induced neuronal apoptosis by inhibiting the ERK/PPARγ pathway, the broader class of ginsenosides, including Rg3, is recognized for its neuroprotective potential. nih.gov Additionally, this compound has been observed to promote the non-amyloidogenic processing of amyloid precursor protein (APP) by increasing the expression of ADAM10, which can lower the production of the toxic Aβ42 peptide. nih.gov This action, coupled with its ability to modulate microglial activation towards a neuroprotective M2 phenotype, further contributes to a cellular environment that is less conducive to apoptosis. nih.gov
Table 1: Effects of this compound on Neuronal Apoptosis Markers in Preclinical Models
| Model System | Inducing Agent | Key Findings | Molecular Pathway(s) Implicated | Reference |
| SK-N-MC neuroblastoma cells | S-nitroso-N-acetylpenicillamine (SNAP) | Inhibition of cell death, prevention of DNA fragmentation, inactivation of caspase-3 and PARP. | Increased p-Akt signaling. | semanticscholar.org |
| Mouse model & primary neuronal cultures | Trimethyltin (TMT) | Attenuation of neuronal loss, suppression of inflammatory cytokine secretion (IL-1α/β, IL-6, TNF-α, MCP-1). | Upregulation of PI3K/Akt, suppression of ERK activation. | nih.gov |
| APPswe-transfected Nuro-2a neuronal cells | --- | Increased sAPPα and ADAM10 levels, suggesting non-amyloidogenic processing. | --- | nih.gov |
Cardiovascular Protective Mechanisms in Preclinical Models
This compound exhibits a range of protective effects on the cardiovascular system, as evidenced by multiple preclinical studies. Its mechanisms of action are multifaceted, encompassing antiplatelet and antithrombotic activities, direct improvement of cardiac muscle function, and modulation of the vascular endothelium.
This compound has been identified as a potent inhibitor of platelet activation and thrombus formation. In preclinical models, a ginsenoside Rg3-enriched red ginseng extract (Rg3-RGE) was shown to significantly inhibit collagen-induced platelet aggregation in a dose-dependent manner. knu.ac.krresearchgate.netmdpi.com This inhibition is associated with a reduction in the release of ATP from stimulated platelets and a decrease in intracellular calcium mobilization ([Ca2+]i). researchgate.netmdpi.com
The molecular pathways underlying these effects involve the suppression of key signaling cascades within the platelets. Specifically, Rg3-RGE markedly suppressed the phosphorylation of mitogen-activated protein kinases (MAPK), including extracellular stimuli-responsive kinase (ERK), Jun N-terminal kinase (JNK), and p38. researchgate.net Furthermore, the PI3K/Akt signaling pathway, which is crucial for platelet activation, was also significantly inhibited by Rg3-RGE treatment. researchgate.net These findings suggest that Rg3 interferes with the downstream signaling events of platelet agonists, thereby reducing their capacity to aggregate.
In an in vivo model of acute pulmonary thromboembolism induced by collagen and epinephrine, Rg3-RGE demonstrated effective antithrombotic activity by reducing mortality in mice. researchgate.netmdpi.com This protective effect underscores the potential of Rg3 to prevent the formation of pathological thrombi. The S form of ginsenoside Rg3 is noted to have higher antioxidant activity compared to the R form, which may contribute to its antiplatelet effects. knu.ac.kr
Table 2: Preclinical Findings on the Antiplatelet Effects of this compound
| Model System | Agonist | Key Inhibitory Effects | Molecular Pathways Affected | Reference |
| Rat Platelets | Collagen | Platelet aggregation, ATP release, [Ca2+]i mobilization. | PI3K/Akt, MAPK (ERK, JNK, p38). | researchgate.netmdpi.com |
| Mouse Model | Collagen + Epinephrine | In vivo thrombus formation, mortality. | --- | researchgate.netmdpi.com |
This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial injury, particularly in the context of ischemia/reperfusion (I/R) and isoproterenol-induced myocardial infarction. knu.ac.krresearchgate.net Studies have shown that Rg3 treatment can improve cardiac function following an ischemic event. knu.ac.kr
One of the primary mechanisms for this protection is the attenuation of apoptosis in cardiomyocytes. knu.ac.kr In a rat model of myocardial I/R, Rg3 treatment led to a reduction in the rate of cardiomyocyte apoptosis. knu.ac.kr This anti-apoptotic effect is mediated, at least in part, by inhibiting the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. knu.ac.kr Furthermore, Rg3 has been shown to suppress cardiomyocyte apoptosis through the angiotensin type 1 receptor (AT1)-cardiac ankyrin repeat protein (CARP) signaling pathway.
In addition to its anti-apoptotic properties, Rg3 also exerts anti-inflammatory effects within the myocardium. Following I/R injury, Rg3 treatment resulted in significant reductions in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the left ventricles of rats. knu.ac.kr In a mouse model of isoproterenol-induced myocardial infarction, Rg3 treatment reduced levels of cardiac injury markers like brain natriuretic peptide (BNP) and lactate (B86563) dehydrogenase (LDH), and ameliorated histological changes such as necrosis and edema. researchgate.net The cardioprotective effects in this model were linked to the activation of AMP-activated protein kinase (AMPK) mediated autophagy, which helps in clearing damaged cellular components and maintaining metabolic balance. researchgate.net
Table 3: Cardioprotective Effects of this compound in Myocardial Injury Models
| Model | Key Findings | Molecular Mechanisms | Reference |
| Rat Myocardial Ischemia/Reperfusion | Improved cardiac function, reduced cardiomyocyte apoptosis, decreased TNF-α and IL-1β. | Inhibition of caspase-3 activation. | knu.ac.kr |
| Mouse Isoproterenol-induced Myocardial Infarction | Reduced serum BNP and LDH, ameliorated myocardial necrosis and edema. | Activation of AMPK-mediated autophagy. | researchgate.net |
| --- | Suppression of cardiomyocyte apoptosis. | Regulation of AT1-CARP signaling pathway. |
This compound plays a crucial role in maintaining vascular homeostasis by modulating endothelial function, which is often compromised in cardiovascular diseases. A key area of its action is in protecting against endothelial dysfunction and the pathological process of endothelial-to-mesenchymal transition (EndMT). mdpi.com
In preclinical studies using human umbilical vein endothelial cells (HUVECs), Rg3 has been shown to protect against endothelial dysfunction induced by oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis. Rg3 was found to reverse the inhibitory effect of ox-LDL on endothelial cell healing. The mechanism for this protection involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the subsequent inhibition of the focal adhesion kinase (FAK) signaling pathway. This leads to a decrease in the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in the aorta, which are critical for the recruitment of monocytes in atherosclerotic plaque formation.
Furthermore, Rg3 has been shown to inhibit EndMT induced by inflammatory conditions. mdpi.com In a model where EndMT was induced by a NOD1 agonist, Rg3 treatment attenuated the transition of endothelial cells into a fibroblast-like phenotype and preserved the expression of endothelial markers. mdpi.com This effect was mediated through the Rg3–miR-139-5p-NF-κB axis, where Rg3 was found to upregulate miR-139-5p, which in turn inhibits NF-κB signaling. mdpi.com Rg3 has also been shown to promote angiogenesis, a process of forming new blood vessels, in combination with other ginsenosides through the PI3K/Akt and MAPK/ERK pathways.
Table 4: Modulation of Endothelial Function by this compound in Preclinical Models
| Model System | Inducing Agent | Key Protective Effects | Molecular Pathways Implicated | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized LDL (ox-LDL) | Ameliorated endothelial dysfunction, improved cell healing, inhibited VCAM-1 & ICAM-1 expression. | Upregulation of PPARγ, inhibition of FAK signaling. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | NOD1 agonist (iE-DAP) | Attenuated endothelial-to-mesenchymal transition (EndMT), preserved endothelial phenotype. | Upregulation of miR-139-5p, inhibition of NF-κB signaling. | mdpi.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | --- | Promoted angiogenesis (in combination with Ginsenoside Rb2). | PI3K/Akt and MAPK/ERK pathways. |
Synergistic Interactions with Other Agents in Preclinical Studies
Combination with Chemotherapeutic Agents (e.g., 5-FU, Doxorubicin, Cisplatin)
The combination of S-Ginsenoside Rg3 with conventional chemotherapeutic agents has been a significant area of preclinical investigation. These studies aim to leverage Rg3's intrinsic anti-cancer properties to potentiate the cytotoxic effects of drugs like 5-Fluorouracil (5-FU), Doxorubicin, and Cisplatin (B142131), thereby improving their therapeutic index against a range of cancer types.
Combination with 5-Fluorouracil (5-FU): Preclinical studies have demonstrated that Rg3 can synergize with 5-FU in various cancer cell lines, including those derived from colorectal and gastric cancers . Research indicates that Rg3 enhances 5-FU-induced cell death by promoting apoptosis and inducing cell cycle arrest. This potentiation is often linked to Rg3's ability to modulate key molecular pathways involved in cell proliferation and survival, making cancer cells more susceptible to 5-FU's mechanism of action, which primarily involves DNA and RNA synthesis inhibition .
Combination with Doxorubicin: The combination of Rg3 with Doxorubicin has shown promising synergistic anti-cancer activity in preclinical models of breast, ovarian, and other cancers . Rg3 has been observed to enhance Doxorubicin's efficacy through multiple mechanisms. These include increasing intracellular drug accumulation, potentially by inhibiting drug efflux pumps such as P-glycoprotein (P-gp) , and by sensitizing cancer cells to Doxorubicin-induced DNA damage and mitochondrial dysfunction, leading to more profound apoptosis .
Combination with Cisplatin: Investigations into the combination of Rg3 and Cisplatin have revealed synergistic effects in preclinical models of lung, head and neck, and cervical cancers . Rg3 appears to potentiate Cisplatin's anti-tumor activity by enhancing Cisplatin-induced DNA damage, promoting apoptosis through the activation of caspase cascades, and potentially interfering with cellular mechanisms that confer resistance to platinum-based drugs, such as DNA repair pathways .
Table 6.1: Preclinical Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination Agent | Cancer Type/Model | Key Preclinical Finding | Enhanced Effect (e.g., Cytotoxicity, Apoptosis) | Mechanistic Insight | Conceptual Reference |
| 5-Fluorouracil (5-FU) | Colorectal cancer cell lines (e.g., HCT116) | Potentiated cytotoxic effects and metabolic inhibition | Increased apoptosis, enhanced cell cycle arrest, reduced cell viability | Modulation of cell cycle regulators, enhanced DNA damage response, interference with nucleotide metabolism | , |
| Doxorubicin | Breast cancer cell lines (e.g., MCF-7) | Synergistic reduction in cell viability and increased drug accumulation | Enhanced intracellular drug accumulation, increased apoptosis, reduced IC50 | Inhibition of P-glycoprotein efflux, potentiation of DNA damage, mitochondrial dysfunction | , , |
| Cisplatin | Lung cancer cell lines (e.g., A549) | Enhanced anti-tumor activity and sensitization to DNA damage | Potentiated DNA damage, increased apoptotic signaling, reduced IC50 | Facilitation of DNA cross-linking, inhibition of DNA repair mechanisms, activation of apoptotic pathways | , , |
Combination with Immunotherapeutic Agents (e.g., STING Agonists)
The integration of this compound with immunotherapeutic agents represents a promising strategy to harness the body's own immune system for cancer eradication. Preclinical studies have begun to explore the synergistic potential of Rg3 with agents designed to stimulate anti-tumor immunity, such as stimulator of interferon genes (STING) agonists.
Combination with STING Agonists: Emerging preclinical research has investigated the combination of this compound with STING agonists . STING agonists are potent activators of the innate immune system, triggering the production of type I interferons and initiating downstream signaling cascades that promote anti-tumor immune responses. Studies suggest that Rg3 may enhance the efficacy of STING agonists by favorably modulating the tumor microenvironment. This modulation can include promoting the infiltration of cytotoxic immune cells, such as T lymphocytes and natural killer (NK) cells, and potentially increasing the expression of immune-activating cytokines, thereby creating a more immune-permissive environment for tumor elimination .
Table 6.2: Preclinical Synergistic Effects of this compound with Immunotherapeutic Agents
| Immunotherapeutic Agent | Cancer Type/Model | Key Preclinical Finding | Enhanced Effect (e.g., Immune Activation, Tumor Regression) | Mechanistic Insight | Conceptual Reference |
| STING Agonists | Various preclinical cancer models (e.g., melanoma, lung) | Potentiated anti-tumor immunity and immune cell infiltration | Enhanced infiltration of cytotoxic immune cells (e.g., T cells, NK cells), increased cytokine production, improved tumor regression | Modulation of the tumor microenvironment, enhancement of innate immune signaling, improved antigen presentation, reduction of immunosuppressive factors |
Enhanced Efficacy and Mechanistic Synergies
The enhanced efficacy observed in preclinical studies when this compound is combined with other agents stems from a confluence of synergistic mechanisms that target cancer cells and the tumor microenvironment. These synergies operate on multiple fronts, including the induction of apoptosis, overcoming drug resistance, inhibiting tumor angiogenesis, and modulating immune responses.
Apoptosis Induction and Cell Cycle Modulation: A fundamental mechanism underlying the synergistic effects of Rg3 with chemotherapeutics is its potentiation of apoptosis and induction of cell cycle arrest . Rg3 can favorably alter the balance of pro-apoptotic (e.g., Bax, cleaved caspases) and anti-apoptotic (e.g., Bcl-2) proteins, thereby sensitizing cancer cells to the apoptotic stimuli induced by agents like Doxorubicin and Cisplatin. By arresting the cell cycle, Rg3 can also make cancer cells more vulnerable to DNA-damaging agents, limiting their ability to repair damage and promoting programmed cell death.
Overcoming Drug Resistance: this compound has demonstrated significant potential in overcoming various mechanisms that confer resistance to chemotherapeutic agents . Notably, its ability to inhibit the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased intracellular concentrations of drugs like Doxorubicin, thereby restoring sensitivity. Rg3 may also interfere with cellular signaling pathways that promote cancer cell survival and resistance to cytotoxic treatments, contributing to synergistic outcomes.
Inhibition of Angiogenesis and Metastasis: Rg3 possesses well-documented anti-angiogenic properties, primarily through the inhibition of vascular endothelial growth factor (VEGF) signaling . By restricting the formation of new blood vessels essential for tumor growth and survival, Rg3 can starve tumors and limit their progression. This anti-angiogenic effect complements the action of cytotoxic therapies by creating a less favorable tumor microenvironment, potentially synergizing with treatments that target tumor cell proliferation and survival.
Synergistic Signaling Pathway Interactions: Preclinical evidence suggests that Rg3 interacts synergistically with other agents by modulating shared or complementary signaling pathways critical for cancer cell survival, proliferation, and immune evasion . These pathways include those involved in inflammation (e.g., NF-κB), cell survival and growth (e.g., PI3K/Akt), and stress responses. By simultaneously targeting multiple critical cellular processes, these combinations can achieve a more profound and sustained anti-cancer effect than either agent administered alone.
Compound List
this compound
5-Fluorouracil (5-FU)
Doxorubicin
Cisplatin
STING Agonists
Analytical Methodologies for S Ginsenoside Rg3
Quantitative Analysis Techniques
Quantitative analysis of S-Ginsenoside Rg3 predominantly relies on high-performance liquid chromatography (HPLC) coupled with mass spectrometry, which offers superior performance over other detection methods like UV or evaporative light scattering detectors. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and specific quantification of ginsenosides (B1230088), including this compound. nih.govmdpi.comnih.gov This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry.
Researchers have developed and validated LC-MS/MS methods for determining this compound in various biological matrices, such as human and animal plasma and urine. nih.govnih.govnih.gov These methods often involve a sample preparation step, such as liquid-liquid extraction with ethyl acetate (B1210297) or protein precipitation, to isolate the analytes from the complex matrix. nih.govmdpi.comnih.gov
For the chromatographic separation, reversed-phase columns, particularly C18 columns, are commonly employed. nih.govnih.gov The mobile phase typically consists of a gradient mixture of an aqueous component (often with an additive like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govd-nb.info Detection is performed using a mass spectrometer, often in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.govnih.gov Negative electrospray ionization (ESI) is frequently used, monitoring specific precursor-to-product ion transitions, such as m/z 783.4 → 161.1 for Rg3. nih.gov
The use of an internal standard (IS), such as dioscin (B1662501) or ginsenoside Rg1, is a common practice to ensure accuracy and correct for variations during sample preparation and analysis. nih.govnih.govnih.gov The developed LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantitation (LLOQ) reaching as low as 0.5 ng/mL in plasma. mdpi.comnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. nih.govresearchgate.net This is achieved by using columns with smaller particle sizes (typically under 2 µm), which requires a specialized UHPLC system capable of handling higher back-pressures. nih.gov
UHPLC-MS/MS methods have been successfully applied for the simultaneous quantification of multiple ginsenosides, including this compound, in various ginseng preparations. d-nb.inforesearchgate.net The enhanced separation efficiency of UHPLC is particularly beneficial for resolving isomeric ginsenosides. For instance, specific C18 columns, like the HSS T3, have demonstrated excellent resolution for separating the S and R epimers of Rg3. d-nb.inforesearchgate.net The analysis time can be significantly reduced; for example, a method separating 26 ginsenosides was shortened from 60 minutes to 26 minutes by using a shorter UHPLC column. researchgate.netresearchgate.net
The MS/MS detection for UHPLC methods operates on the same principles as LC-MS/MS, typically using MRM mode with an electrospray ionization source. d-nb.infonih.gov These methods exhibit excellent linearity and sensitivity, with reported limits of detection and quantification in the low ng/mL range. nih.gov
Separation and Identification of Epimers and Metabolites
Ginsenoside Rg3 exists as two stereoisomers, or epimers, at the C-20 position: 20(S)-Ginsenoside Rg3 and 20(R)-Ginsenoside Rg3. nih.govmiloa.eu These epimers can exhibit different biological activities, making their separation and individual quantification essential. The heating process used to create red ginseng from fresh ginseng converts naturally occurring ginsenosides into others, including the (20S)- and (20R)-ginsenoside Rg3 epimers. nih.govjournal-jop.org
Achieving chromatographic separation of these epimers is a significant analytical challenge. However, specialized HPLC and UHPLC columns and methods have been developed to resolve them successfully. nih.govd-nb.infonih.gov For example, an Acclaim RSLC C18 column has been used to separate R-Rg3 and S-Rg3 in rat plasma. nih.gov Another study found that a Waters HSS T3 C18 column provided very good resolution for Rg3(S)/Rg3(R) isomers. d-nb.inforesearchgate.net The S-isomer typically elutes faster than the R-isomer in reversed-phase systems. researchgate.net
Furthermore, this compound is subject to metabolic transformation in the body. The primary metabolic pathway is deglycosylation, which leads to the formation of other active metabolites, principally ginsenoside Rh2 and protopanaxadiol (B1677965) (PPD). nih.gov Analytical methods, particularly LC-MS/MS, have been developed to simultaneously quantify Rg3 and its key metabolites like Rh2, allowing for more comprehensive pharmacokinetic studies. nih.govnih.gov For instance, a validated LC-MS/MS method was able to separate and quantify R-Rg3, S-Rg3, R-Rh2, and S-Rh2 in a single run. nih.gov
Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)
To ensure the reliability and reproducibility of analytical methods for this compound, they must be rigorously validated according to international guidelines. nih.gov Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. For this compound, analytical methods consistently demonstrate excellent linearity, with correlation coefficients (r² or R²) typically greater than 0.99 or 0.999 across a defined concentration range. nih.govnih.govfao.org
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and then quantified. For this compound, accuracy is generally high, with recovery rates often falling between 85% and 115%. mdpi.comnih.govfao.org
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For this compound analysis, both intra-day and inter-day precision are typically below 15%, indicating high reproducibility. nih.govnih.gov
Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are critical for analyzing samples with low concentrations of this compound, such as in pharmacokinetic studies. Sensitive UHPLC-MS/MS methods have achieved LOQs as low as 0.5 ng/mL for Rg3 in human plasma. mdpi.com
The tables below summarize the method validation parameters reported in various studies for the quantitative analysis of this compound.
Table 1: Linearity of this compound Quantitative Methods
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| HPLC | Fermented Ginseng | 78.76 - 315.02 µg/mL | >0.99 | fao.org |
| HPLC-MS/MS | Human Plasma | 2.5 - 1000.0 ng/mL | Not Specified | nih.gov |
| HPLC-MS/MS | Human Urine | 2.0 - 20.0 ng/mL | Not Specified | nih.gov |
| LC-MS/MS | Rat Plasma | 5 - 500 ng/mL | Not Specified | nih.gov |
| HPLC-ELSD | Capsules | 0.244 - 12.2 µg | >0.9995 | magtechjournal.com |
Table 2: Accuracy and Precision of this compound Quantitative Methods
| Analytical Method | Matrix | Accuracy (% Recovery / % RE) | Precision (% RSD / % CV) | Reference |
|---|---|---|---|---|
| HPLC | Fermented Ginseng | 101.61% - 104.10% | < 2.6% | fao.org |
| HPLC-MS/MS | Human Plasma | < 8.5% Relative Error | < 14.4% | nih.gov |
| HPLC-MS/MS | Human Urine | < 5.6% Relative Error | < 13.3% | nih.gov |
| LC-MS/MS | Rat Plasma | 86.4% - 112% | < 10.5% | nih.gov |
| LC-MS/MS | Dog Plasma | -1.5% to 1.4% | < 8% | nih.gov |
| LC-MS/MS | Human Plasma | Not Specified | < 15% | mdpi.com |
| HPLC | Red Ginseng | Not Specified | 0.7% (Repeatability) | nih.gov |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| HPLC | Fermented Ginseng | 0.05 µg/mL | 0.15 µg/mL | fao.org |
| HPLC | Red Ginseng | 20 µg/L | 45 µg/L | nih.gov |
| LC-MS/MS | Rat Plasma | Not Specified | 5 ng/mL | nih.gov |
| LC-MS/MS | Dog Plasma | Not Specified | 0.5 ng/mL (in 200 µL) | nih.gov |
| LC-MS/MS | Human Plasma | Not Specified | 0.5 ng/mL | mdpi.com |
| HPLC-DAD-ESI-MS | Ginseng Root Residue | 0.63 µg/g | 1.90 µg/g | nih.gov |
| UPLC-MS | Not Specified | 0.003–0.349 ng/mL | 0.015–1.163 ng/mL | nih.gov |
Future Research Directions and Emerging Paradigms
Elucidation of Unexplored Molecular Targets
Despite the deciphering of several key molecular mechanisms, the full spectrum of S-Ginsenoside Rg3's interactions with cellular targets is not yet completely understood. Current research highlights its involvement in pathways such as Nrf2, NF-κB, SIRT1, PI3K/Akt, cGMP-PKG, cAMP, MAPK, HIF-1α, VEGF, VEGFR2, and others, primarily related to antioxidant, anti-inflammatory, and anti-cancer activities nih.govtechscience.commdpi.comjst.go.jpnih.gov. However, there is a recognized need for more comprehensive target screening, particularly utilizing high-throughput methods, to identify novel, previously uncharacterized molecular targets nih.gov. Computational approaches have identified potential interactions with targets like ADGRG3/GPR97, which warrant rigorous experimental validation in preclinical settings mdpi.comnih.govresearchgate.netscilit.com. Furthermore, the complex interplay of miRNAs and mRNAs regulated by Rg3, such as miR-204-3p, miR-449a-5p, and miR-21-3p influencing genes like Tgfb1, ICAM1, and GFAP, presents another fertile ground for future mechanistic investigations techscience.com.
Table 1: Emerging Molecular Targets and Pathways for this compound
| Target/Pathway | Proposed Role/Mechanism | Research Status/Future Direction |
| ADGRG3/GPR97 | Potential ligand for cancer and immune pathways | Computational prediction; requires experimental validation mdpi.comnih.govresearchgate.netscilit.com |
| miRNA-mRNA networks (e.g., miR-204-3p, miR-449a-5p, miR-21-3p) | Regulation of genes like Tgfb1, ICAM1, GFAP | Area for further mechanistic study techscience.com |
| Uncharacterized targets | Broad spectrum of cellular functions | Requires high-throughput screening and in-depth investigation nih.gov |
| Specific kinase inhibitors | e.g., mTOR, specific receptor tyrosine kinases | Potential for targeted therapy; requires validation mdpi.com |
Development of Novel Delivery Systems for Enhanced Bioavailability in Preclinical Settings
Table 2: Novel Delivery Systems for this compound in Preclinical Research
| Delivery System | Formulation Type | Key Benefit(s) | Preclinical Application Area |
| Liposomes | Rg3-LPs (Rg3 replacing cholesterol) | Improved uptake, targeting, enhanced anti-proliferation | Glioma spheres, cancer cells frontiersin.org |
| Polymeric Nanoparticles | PEG–PLGA–Rg3 nanoparticles | Cytotoxicity, apoptosis induction, stability, better uptake | Glioma cells, colon cancer nih.govfrontiersin.orgresearchgate.net |
| Magnetic Nanoparticles | Rg3 coupled with magnetic components | Biocompatibility, stability, automatic targeting (liver), non-toxic | Targeted delivery, imaging frontiersin.org |
| Folic Acid-Modified Nanoparticles | FA-NPs (IR780-R837/ginsenoside Rg3-PFH @ PLGA) | Targeted delivery (FA receptor, GLUT1), NIR-triggered release, immune memory | Breast cancer immunotherapy nih.gov |
| Nanocrystals | Rg3 nanocrystals | Strong inhibitory effects on tumor cells, improved antitumor activity frontiersin.org | Various cancer cell lines (e.g., HepG2, A549) |
| Prodrug Design | Acylated derivatives | Improved lipophilicity, enhanced transmembrane permeability, increased bioavailability | General enhancement of efficacy google.com |
Investigation of Metabolite-Mediated Biological Activities
Table 3: Metabolite-Mediated Biological Activities of this compound
| Metabolite | Parent Compound | Reported Enhanced Biological Activity | Key Mechanism/Target |
| Ginsenoside Rh2 (Rh2) | This compound | Potent cytotoxicity, stronger anti-proliferative effects, promotes early apoptosis | Anticancer, anti-inflammatory, anti-diabetic nih.govjst.go.jpd-nb.inforesearchgate.netfrontiersin.org |
| Protopanaxadiol (B1677965) (PPD) | This compound | Potent cytotoxicity, stronger anti-proliferative effects | Anticancer, anti-inflammatory nih.govjst.go.jpd-nb.infofrontiersin.org |
| Compound K | This compound | Moderate inhibition of CYP2C9 frontiersin.org | Intermediate metabolite |
Comprehensive Comparative Studies of Stereoisomers
This compound exists as two stereoisomers: 20(S)-Ginsenoside Rg3 (SRg3) and 20(R)-Ginsenoside Rg3 (RRg3) mdpi.commdpi.comfrontiersin.orgmdpi.comspandidos-publications.comfrontiersin.orgjst.go.jpkoreascience.krmdpi.comnih.govresearchgate.net. These epimers exhibit distinct pharmacological activities and potencies, underscoring the importance of stereoselective research. For example, SRg3 has demonstrated superior antioxidant properties, a greater ability to inhibit certain ion channels, and is more effective in promoting insulin (B600854) secretion and activating AMPK compared to RRg3 mdpi.commdpi.comjst.go.jp. SRg3 also specifically inhibits the AQP1 water channel and proliferation in MDA-MB-231 cells, suggesting a role for AQP1 in its mechanism of action mdpi.com. Conversely, RRg3 may show greater potency in inhibiting cancer cell migration and invasion mdpi.com. Structural differences, such as the flexibility of the alkene chain at the C20 position, are thought to influence their interactions with biological targets mdpi.com. Comprehensive comparative studies across various cell lines and preclinical models are crucial to fully delineate the unique therapeutic profiles and potential applications of each stereoisomer.
Table 4: Comparative Biological Activities of this compound Stereoisomers
| Stereoisomer | Reported Activity/Effect | Target Cell Line/Model | Key Finding/Difference |
| 20(S)-Rg3 (SRg3) | Antioxidant activity | Various models | Superior antioxidant capacity mdpi.com |
| Ion channel inhibition | Various models | Inhibits specific ion channels mdpi.commdpi.com | |
| Insulin secretion, AMPK activation | HIT-T15 β-cells, C2C12 myotubes | Higher pharmacological effect jst.go.jp | |
| AQP1 inhibition, cell proliferation inhibition | MDA-MB-231 cells | Inhibits AQP1 water flux, proliferation mdpi.com | |
| 20(R)-Rg3 (RRg3) | Immune response promotion | Mice | Potentially better immune response promoter mdpi.com |
| Migration and invasion inhibition | MDA-MB-231, HCC1143 cells | Potentially more potent inhibition mdpi.com |
Multi-Targeted Therapeutic Strategies in Preclinical Models
This compound inherently possesses multi-target and multi-pathway activities, making it an excellent candidate for combination therapies. Preclinical research has extensively explored its synergistic effects when combined with conventional chemotherapeutic agents such as paclitaxel, capecitabine, gemcitabine, cisplatin (B142131), sorafenib, and 5-FU, as well as with radiotherapy mdpi.comspandidos-publications.comalzdiscovery.orgfrontiersin.orgtandfonline.comnih.govnih.gov. These combinations have demonstrated enhanced anti-tumor efficacy, improved survival rates, reduced toxicity, and the potential to overcome chemoresistance mdpi.comspandidos-publications.comfrontiersin.orgtandfonline.comnih.govnih.gov. Emerging strategies also involve combining Rg3 with immunotherapeutic agents, such as STING agonists or imiquimod, to modulate the tumor microenvironment and enhance anti-tumor immunity nih.govnih.gov. Further research is warranted to explore novel combinations and optimize dosing regimens to leverage Rg3's multifaceted actions for more effective preclinical therapeutic interventions.
Table 5: Multi-Targeted Therapeutic Strategies Involving this compound in Preclinical Models
| Strategy | Combination Agent/Approach | Target Disease/Condition | Observed Synergistic Effect/Goal |
| Combination Chemotherapy | Paclitaxel, Capecitabine, Gemcitabine, Cisplatin, Sorafenib, 5-FU | Various Cancers (Lung, Breast, Gastric, Colon, HCC) | Enhanced efficacy, reduced toxicity, overcome resistance mdpi.comspandidos-publications.comfrontiersin.orgtandfonline.comnih.govnih.gov |
| Combination Radiotherapy | Radiotherapy | Colorectal Cancer | Enhanced efficacy, improved survival alzdiscovery.org |
| Immunotherapy Combinations | STING Agonists, Imiquimod (R837) | Gastric Cancer, Breast Cancer | Reversal of drug resistance, enhanced anti-tumor immunity nih.govnih.gov |
| Multi-pathway Targeting | Targeting PI3K/Akt, glycolysis, EMT | Various Cancers | Synergistic inhibition of tumor progression researchgate.nettandfonline.comnih.gov |
| Adjuvant Therapy | Conventional chemotherapy | Various Cancers | Potentiates effectiveness, reduces adverse effects spandidos-publications.comfrontiersin.org |
By pursuing these research directions, the scientific community aims to unlock the full therapeutic potential of this compound, paving the way for its more effective and targeted application in future clinical treatments.
Q & A
Q. How can researchers confirm the role of PI4KIIα in Rg3-mediated γ-secretase inhibition for Alzheimer’s disease?
Q. What in vivo models best replicate Rg3's antitumor effects observed in vitro?
- Methodological Answer : Syngeneic models (e.g., B16 melanoma in C57BL/6 mice) or patient-derived xenografts (PDXs) are preferred. Endpoints include tumor volume, metastasis (via bioluminescence imaging), and immunohistochemistry for PCNA, MMPs, and VEGF .
Q. How do researchers differentiate Rg3's direct cytotoxicity from immunomodulatory effects in cancer models?
- Methodological Answer : Use myeloid-derived suppressor cell (MDSC) depletion models (e.g., anti-Gr1 antibodies) in allograft mice. If Rg3's efficacy diminishes, its immunomodulatory role (e.g., MDSC inhibition) is confirmed .
Methodological Validation
Q. What guidelines ensure reproducibility in Rg3's analytical characterization?
Q. How should conflicting results on Rg3's stereoisomer-specific activity be addressed?
- Methodological Answer : Pure 20(S)- and 20(R)-Rg3 isomers must be tested in parallel using standardized assays (e.g., ERK/Akt Western blotting ). Collaborative studies via platforms like Protocol.io can harmonize methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
